Anhydroglycinol
Description
This compound has been reported in Lespedeza cyrtobotrya and Lespedeza homoloba with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,16-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIDBNAGSMCMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331898 | |
| Record name | Anhydroglycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67685-22-7 | |
| Record name | 6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67685-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dihydroxypterocarp-6a-en | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067685227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroglycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-DIHYDROXYPTEROCARP-6A-EN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0S549OLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anhydroglycinol: A Technical Guide to its Structure, Biosynthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Anhydroglycinol is a tetracyclic compound with the molecular formula C₁₅H₁₀O₄. Its core structure is the 6H-[1]benzofuro[3,2-c]chromene skeleton, which is characteristic of pterocarpans. The hydroxyl groups at positions 3 and 9 are key features of its chemical identity.
Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | PubChem[2] |
| IUPAC Name | 6H-[1]benzofuro[3,2-c]chromene-3,9-diol | PubChemLite[3] |
| Synonyms | 3,9-Dihydroxypterocarpan, 3,9-Dihydroxypterocarpene | FooDB[1] |
| PubChem CID | 442667 | PubChem[2] |
| Canonical SMILES | C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | PubChemLite[3] |
| InChI | InChI=1S/C15H10O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,16-17H,7H2 | PubChemLite[3] |
| InChIKey | WYIDBNAGSMCMET-UHFFFAOYSA-N | PubChemLite[3] |
| Monoisotopic Mass | 254.0579 g/mol | PubChemLite[3] |
Predicted Mass Spectrometry Data
The following data is predicted and has not been experimentally verified in the available literature.
| Adduct | m/z |
| [M+H]⁺ | 255.06518 |
| [M+Na]⁺ | 277.04712 |
| [M-H]⁻ | 253.05062 |
| [M+NH₄]⁺ | 272.09172 |
| [M+K]⁺ | 293.02106 |
| [M+H-H₂O]⁺ | 237.05516 |
| [M+HCOO]⁻ | 299.05610 |
| [M+CH₃COO]⁻ | 313.07175 |
Data sourced from PubChemLite.[3]
Chemical Structure Diagram
Experimental Protocols
Biosynthesis in Glycine max
This compound is a key intermediate in the biosynthesis of the phytoalexin glyceollin in soybean.[2] This process is catalyzed by a series of enzymes. A critical step involving this compound is its hydroxylation.
Enzymatic Hydroxylation of 3,9-Dihydroxypterocarpan
-
Enzyme: 3,9-dihydroxypterocarpan 6a-hydroxylase (D6aH), a cytochrome P450 enzyme.[2][3][4]
-
Substrate: 3,9-dihydroxypterocarpan (this compound).
-
Cofactors: NADPH and O₂.
-
Product: 3,6a,9-trihydroxypterocarpan.
-
Methodology: A microsomal preparation from elicitor-challenged soybean cell suspension cultures is used as the source of the D6aH enzyme. The reaction is dependent on NADPH and molecular oxygen. The product, 3,6a,9-trihydroxypterocarpan, can be identified and quantified using chromatographic techniques.[2]
Signaling and Biological Activity
This compound's primary biological role is as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack.[5]
Phytoalexin Biosynthetic Pathway
The biosynthesis of pterocarpans, including this compound, is a branch of the isoflavonoid pathway. The pathway is induced in response to elicitors, which are molecules that signal a pathogen attack. The final step in the formation of the pterocarpan core is a ring closure reaction catalyzed by pterocarpan synthase (PTS).[1][3]
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Induction of phytoalexin synthesis in soybean. Stereospecific 3,9-dihydroxypterocarpan 6a-hydroxylase from elicitor-induced soybean cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoalexin synthesis in soybean: purification and reconstitution of cytochrome P450 3,9-dihydroxypterocarpan 6a-hydroxylase and separation from cytochrome P450 cinnamate 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further characterization of cytochrome P450 involved in phytoalexin synthesis in soybean: cytochrome P450 cinnamate 4-hydroxylase and 3,9-dihydroxypterocarpan 6a-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health | MDPI [mdpi.com]
The Discovery and History of 1,5-Anhydroglucitol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that has emerged as a significant biomarker for short-term glycemic control. Its unique physiological mechanism, primarily governed by competitive renal reabsorption with glucose, allows its serum concentration to sensitively reflect periods of hyperglycemia. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with 1,5-AG. It summarizes pivotal quantitative data, details foundational experimental protocols, and visualizes the core physiological pathway, offering a comprehensive resource for professionals in diabetes research and drug development.
Historical Timeline and Key Discoveries
The journey of 1,5-anhydroglucitol from a plant-derived compound to a clinically relevant biomarker spans over a century of scientific investigation.
-
1888: The first isolation of 1,5-anhydroglucitol was achieved from the roots of Polygala senega.
-
1943: The precise chemical structure of 1,5-AG was elucidated, defining it as a six-carbon monosaccharide, the 1-deoxy form of glucopyranose.[1]
-
1972-1973: Dr. E. Pitkänen at the University of Helsinki made the seminal discovery of 1,5-AG in human plasma and cerebrospinal fluid.[2] This marked the first identification of this polyol in the human body.
-
1981: The clinical significance of 1,5-AG began to unfold when Dr. Y. Akanuma and colleagues in Japan observed markedly reduced levels of 1,5-AG in the plasma of diabetic patients.[3][4] Their research established an inverse correlation between plasma 1,5-AG concentrations and plasma glucose levels.[3]
-
1980s: A series of studies led by Dr. T. Yamanouchi and colleagues further solidified the role of 1,5-AG as a marker for glycemic control. They demonstrated that plasma 1,5-AG levels were depleted in streptozotocin-induced diabetic rats and that these levels recovered with insulin treatment. Their work also highlighted the competitive inhibition of renal 1,5-AG reabsorption by glucosuria as the underlying mechanism for its depletion in diabetic states.[5]
-
1989: A significant advancement in the practical application of 1,5-AG measurement was the development of a simple enzymatic assay by Yabuuchi et al., which was simpler and faster than the existing gas-liquid chromatography methods.[6]
-
1991: The first commercial assay for 1,5-AG was launched in Japan, paving the way for its routine clinical use.[2]
-
2003: The U.S. Food and Drug Administration (FDA) cleared the GlycoMark™ assay for the intermediate-term monitoring of glycemic control in people with diabetes, formally recognizing its clinical utility in the United States.[7]
The Physiological Mechanism of 1,5-Anhydroglucitol
Unlike glucose, 1,5-AG is metabolically inert.[8] Its concentration in the body is maintained through a balance of dietary intake and renal excretion. The pivotal aspect of its physiology lies in its handling by the kidneys. 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules.[4] This reabsorption is mediated by sodium-glucose cotransporters, with evidence pointing towards SGLT4 and SGLT5.[9]
During periods of euglycemia, this reabsorption is highly efficient, leading to stable serum concentrations of 1,5-AG. However, when blood glucose levels exceed the renal threshold for glucosuria (typically around 180 mg/dL), the high concentration of glucose in the glomerular filtrate competitively inhibits the reabsorption of 1,5-AG.[4][7] This results in increased urinary excretion of 1,5-AG and a corresponding rapid decline in its serum levels. The recovery of serum 1,5-AG to normal levels is a gradual process that occurs once glycemic control is restored.[4][5]
Visualization of the Renal Handling of 1,5-Anhydroglucitol
Caption: Competitive inhibition of 1,5-AG reabsorption by glucose in the renal tubules.
Quantitative Data from Foundational Studies
The following tables summarize key quantitative findings from the early research that established the clinical utility of 1,5-anhydroglucitol.
Table 1: Plasma 1,5-Anhydroglucitol Levels in Healthy and Diabetic Subjects
| Study (Year) | Subject Group | Number of Subjects (n) | Mean Plasma 1,5-AG (µg/mL) | Standard Deviation (SD) or Range |
| Pitkänen (1982)[10] | Normal Subjects | 139 | 13.3 (converted from 81 µmol/L) | 1.6 - 24.0 (converted from 10-146 µmol/L) |
| Pitkänen (1982)[10] | Insulin-Dependent Diabetics | 44 | < 1.6 (converted from <10 µmol/L) | N/A |
| Yamanouchi et al. (1988)[11] | Healthy Subjects | 229 | N/A | 13.4 - 28.3 |
| Yamanouchi et al. (1988)[11] | Newly Diagnosed Diabetics | 108 | 1.9 | ± 1.8 |
| Yamanouchi et al. (1989)[5] | Nondiabetic Patients | N/A | 21.8 | ± 5.9 |
| Yamanouchi et al. (1989)[12] | Impaired Glucose Tolerance | N/A | 13.3 | ± 5.4 |
| Yamanouchi et al. (1989)[12] | Diabetic Patients | N/A | 2.1 | ± 1.8 |
Table 2: Correlation of Plasma 1,5-Anhydroglucitol with Other Glycemic Markers
| Study (Year) | Comparison | Correlation Coefficient (r) |
| Yamanouchi et al. (1989)[5] | Plasma 1,5-AG vs. Fasting Plasma Glucose | -0.810 |
| Yamanouchi et al. (1989)[5] | Plasma 1,5-AG vs. Glycosylated Hemoglobin | -0.856 |
| McGill et al. (2004)[13] | Plasma 1,5-AG vs. HbA1c | -0.6459 |
| McGill et al. (2004)[13] | Plasma 1,5-AG vs. Fructosamine | -0.6751 |
| Kim et al. (2015)[14] | Change in 1,5-AG vs. Change in Mean Amplitude of Glucose Excursion (MAGE) | -0.613 |
Key Experimental Protocols
The ability to accurately measure 1,5-AG has been crucial to its development as a biomarker. The following sections detail the methodologies of the key analytical techniques used in its study.
Gas Chromatography (as used in early studies)
The initial quantification of 1,5-AG in biological fluids was performed using gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.
-
Principle: This method separates volatile compounds in a gaseous stream. Non-volatile molecules like 1,5-AG must first be chemically modified (derivatized) to become volatile.
-
Sample Preparation (based on Pitkänen, 1982): [10]
-
Deproteinization: Proteins in serum or plasma samples were precipitated, typically using an acid like trichloroacetic acid, followed by centrifugation.
-
Derivatization: The hydroxyl groups of 1,5-AG and other polyols in the supernatant were converted to more volatile trimethylsilyl (TMS) ethers. This was commonly achieved by evaporating the sample to dryness and reacting the residue with a silylating agent (e.g., a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine).
-
-
GC Analysis:
-
Injection: A small volume of the derivatized sample was injected into the gas chromatograph.
-
Separation: The sample was vaporized and carried by an inert gas (e.g., helium) through a heated capillary column (e.g., a packed column with a stationary phase like SE-30). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Detection: A flame ionization detector (FID) was typically used for quantification. For identification, the column effluent was directed to a mass spectrometer.
-
-
Quantification: The concentration of 1,5-AG was determined by comparing its peak area to that of an internal standard (e.g., xylitol) added to the sample at the beginning of the preparation.
Early Enzymatic Method (Yabuuchi et al., 1989)
This method provided a simpler and more rapid alternative to GC, facilitating wider clinical research.
-
Principle: This assay uses the enzyme pyranose oxidase, which oxidizes 1,5-AG to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction. A key step is the removal of glucose, which also reacts with pyranose oxidase.[6]
-
Experimental Workflow:
-
Deproteinization: 100 µL of plasma was mixed with 100 µL of 10% (w/v) trichloroacetic acid and centrifuged.
-
Glucose Removal: The supernatant was passed through a two-layer ion-exchange minicolumn. The upper layer contained a strongly basic anion-exchange resin (OH⁻ form) and the lower layer a strongly acidic cation-exchange resin (H⁺ form). This step effectively removed interfering sugars.[6]
-
Enzymatic Reaction: The eluate containing 1,5-AG was incubated with pyranose oxidase.
-
Colorimetric Detection: The H₂O₂ generated was measured using a peroxidase-catalyzed reaction with a chromogenic substrate (e.g., 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid). The resulting color change was measured spectrophotometrically.[6]
-
-
Visualization of the Early Enzymatic Assay Workflow:
Caption: Step-by-step process of the early enzymatic assay for 1,5-AG.
Modern Fully Enzymatic Method (e.g., GlycoMark™ Assay)
Modern commercial assays have further refined the enzymatic method by replacing the column chromatography step with a preliminary enzymatic reaction to eliminate glucose.
-
Principle: This is a two-step enzymatic reaction. The first step enzymatically converts endogenous glucose to a non-reactive form. The second step specifically measures 1,5-AG.
-
Reaction 1: Glucose Elimination:
-
The serum or plasma sample is pre-treated with glucokinase in the presence of adenosine triphosphate (ATP).
-
Glucokinase phosphorylates glucose to glucose-6-phosphate, which is not a substrate for pyranose oxidase.
-
This reaction is driven to completion by an ATP-regenerating system involving pyruvate kinase and phosphoenolpyruvate.[15]
-
-
Reaction 2: 1,5-AG Quantification:
-
Pyranose oxidase is added, which catalyzes the oxidation of 1,5-AG, producing D-arabino-hexos-2-ulose and hydrogen peroxide (H₂O₂).
-
The amount of H₂O₂ produced is directly proportional to the 1,5-AG concentration in the sample.
-
The H₂O₂ is quantified via a peroxidase-catalyzed colorimetric reaction, which is then read on an automated chemistry analyzer.[4][15]
-
-
Visualization of the Modern Enzymatic Assay Principle:
Caption: Two-step reaction mechanism of modern enzymatic 1,5-AG assays.
Conclusion and Future Directions
The discovery and characterization of 1,5-anhydroglucitol represent a significant advancement in the field of diabetes management. From its origins as a botanical isolate, it has become a valuable tool for assessing short-term glycemic control, offering insights into postprandial hyperglycemia and glycemic variability that are not fully captured by traditional markers like HbA1c. The development of robust and automated enzymatic assays has been instrumental in its transition from a research curiosity to a clinically actionable biomarker.
For researchers and drug development professionals, 1,5-AG provides a sensitive endpoint for evaluating the efficacy of therapies aimed at controlling postprandial glucose excursions. Future research may focus on expanding its utility in different patient populations, further elucidating the specific roles of various renal transporters in its reabsorption, and exploring its potential as a non-invasive marker in alternative biological fluids like saliva.[16] The history of 1,5-AG serves as a compelling example of how fundamental biochemical investigation can lead to the development of powerful clinical tools.
References
- 1. Serum 1,5-anhydroglucitol (1,5 AG): new clinical marker for glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]
- 5. Plasma 1,5-anhydro-D-glucitol as new clinical marker of glycemic control in NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum 1,5-anhydroglucitol in normal subjects and in patients with insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of plasma 1,5-anhydroglucitol (1-deoxyglucose) concentration in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction and recovery of plasma 1,5-anhydro-D-glucitol level in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 15. Fully enzymatic method for determining 1,5-anhydro-D-glucitol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
Anhydroglycinol: An In-depth Technical Guide to its Biological Function and Metabolism
Disclaimer: The term "Anhydroglycinol" is not widely recognized in scientific literature. Initial searches yielded a PubChem entry for a compound with the molecular formula C15H10O4, but no associated biological data[1]. However, the query often leads to information on 1,5-Anhydroglucitol (1,5-AG) , a well-researched monosaccharide with significant biological functions. This guide will focus on 1,5-Anhydroglucitol, a compound that may be related to the user's original query.
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, chemically stable monosaccharide that is structurally similar to glucose[2][3][4]. Found in various foods, it plays a crucial role in short-term glycemic control monitoring[3][4][5]. Unlike glycated hemoglobin (HbA1c), which reflects long-term glucose levels, 1,5-AG concentrations in the blood respond more rapidly to changes in blood glucose, making it a valuable biomarker for postprandial hyperglycemia and glycemic variability[3][4][5]. This guide provides a comprehensive overview of the biological function and metabolism of 1,5-Anhydroglucitol, intended for researchers, scientists, and drug development professionals.
Biological Function of 1,5-Anhydroglucitol
The primary biological role of 1,5-AG is as a competitive inhibitor of glucose reabsorption in the renal tubules[3][5]. Under normal glycemic conditions, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed[3]. However, when blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the excess glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in its serum concentration[3][5]. This inverse relationship between serum 1,5-AG levels and hyperglycemia forms the basis of its use as a clinical marker for short-term glycemic control[3][5].
Recent studies have also uncovered other physiological effects of 1,5-AG. It has been shown to promote the progression of pre-B acute lymphocytic leukemia by driving glycolysis and the formation of reactive oxygen species (ROS)[2]. Furthermore, 1,5-AG can inhibit certain disaccharidases and may influence insulin secretion, although the latter is debated[5][6].
Signaling Pathway Involvement
In the context of pre-B acute lymphoblastic leukemia (ALL), 1,5-AG has been demonstrated to activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway in a ROS-dependent manner[2]. This activation promotes cancer cell proliferation and survival[2].
Metabolism of 1,5-Anhydroglucitol
1,5-AG is primarily obtained from dietary sources and is largely metabolically inert[3][5]. The total amount in the human body is estimated to be between 500 to 1000 mg[5]. While it is structurally similar to glucose, it is a poor substrate for key enzymes in glucose metabolism such as hexokinase[7][8].
Absorption, Distribution, and Excretion
Dietary 1,5-AG is absorbed in the intestine[5]. It is then distributed throughout the body, with concentrations in tissues being significantly higher than in plasma[5]. The kidneys are the primary regulators of 1,5-AG levels in the blood through the process of filtration and competitive reabsorption with glucose[3][5].
Metabolic Transformation
While generally considered non-metabolized, some studies suggest a very low rate of metabolism[7]. One identified metabolic pathway involves the conversion of 1,5-anhydro-D-fructose (1,5-AF) to 1,5-AG[9]. In vivo studies in swine and humans have shown that orally administered 1,5-AF is rapidly metabolized to 1,5-AG[9].
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Normal Serum Concentration | 12-40 µg/mL | Humans | [5] |
| Total Body Amount | 500-1000 mg | Humans (estimated from rat studies) | [5] |
| Dietary Absorption Rate | ~4.38 mg/day | Humans | [5] |
| Renal Reabsorption Threshold (Glucose) | >180 mg/dL | Humans | [3] |
| Time to Max Concentration (Oral 1,5-AF) | 2 hours (for 1,5-AG) | Humans | [9] |
| Hexokinase Affinity (vs. Glucose) | 42.5% | In vitro | [7] |
| Glucose Oxidase Affinity (vs. Glucose) | 5% | In vitro | [7] |
| Metabolic Rate | < 3% | In vitro (HepG2, C2C12 cells) | [7] |
Experimental Protocols
Quantification of 1,5-Anhydroglucitol using a Commercial Assay
Objective: To measure the concentration of 1,5-AG in plasma or saliva samples.
Methodology (based on the GlycoMark™ assay): [10][11]
-
Sample Preparation: Collect blood and separate plasma, or collect saliva.
-
Glucose Elimination: The first step of the assay involves the enzymatic removal of glucose from the sample to prevent interference.
-
1,5-AG Oxidation: Pyranose oxidase (PROD) is used to oxidize the C-2 hydroxyl group of 1,5-AG. This reaction produces hydrogen peroxide.
-
Colorimetric Detection: The generated hydrogen peroxide is measured colorimetrically using peroxidase (POD). The absorbance is read at 546 nm.
-
Quantification: The concentration of 1,5-AG is determined by comparing the sample's absorbance to a standard curve.
In Vivo Metabolism Study of 1,5-Anhydro-D-fructose to 1,5-Anhydroglucitol
Objective: To investigate the in vivo conversion of 1,5-AF to 1,5-AG.
Methodology (adapted from studies in swine and humans): [9]
-
Animal/Human Subjects: Use microminipigs for blood kinetics and human subjects for urinary excretion analysis.
-
Administration: Administer a defined dose of 1,5-AF orally or intravenously.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Urine: Collect urine samples from human subjects who have ingested 1,5-AF.
-
-
Analysis: Analyze the concentrations of both 1,5-AF and 1,5-AG in the collected blood and urine samples using high-performance liquid chromatography (HPLC).
-
Data Interpretation: Plot the concentration-time profiles to determine the pharmacokinetic parameters, such as the time to maximum concentration (Tmax).
Conclusion
1,5-Anhydroglucitol is a significant biomarker in the management of diabetes, offering a more immediate picture of glycemic control than traditional markers. Its biological function is intricately linked to glucose metabolism, primarily through competitive inhibition at the renal tubules. While largely metabolically inert, its levels can be influenced by dietary precursors. The emerging role of 1,5-AG in cancer cell signaling highlights the need for further research into its broader physiological and pathological functions. This guide provides a foundational understanding for professionals in research and drug development to explore the potential of 1,5-Anhydroglucitol in various therapeutic and diagnostic applications.
References
- 1. This compound | C15H10O4 | CID 442667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Anhydroglucitol promotes pre-B acute lymphocytic leukemia progression by driving glycolysis and reactive oxygen species formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]
- 4. 1,5-Anhydroglucitol in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism and transport of 1,5-anhydroglucitol in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,5-anhydro-D-glucitol from glucose in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay. [vivo.weill.cornell.edu]
The Significance of 1,5-Anhydroglucitol in Diabetes Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of diabetes research and clinical management, the pursuit of sensitive and specific biomarkers for glycemic control is paramount. While established markers like glycated hemoglobin (HbA1c) provide a long-term overview of average blood glucose, they lack the granularity to reflect short-term glycemic excursions, which are increasingly recognized as contributors to diabetic complications. This technical guide delves into the significance of 1,5-anhydroglucitol (1,5-AG), a naturally occurring polyol that has emerged as a valuable marker for short-term glycemic control. Often misidentified as "Anhydroglycinol," 1,5-AG offers a unique window into recent hyperglycemic events, complementing traditional biomarkers and providing crucial insights for researchers and drug development professionals. This document will explore the core mechanism of 1,5-AG as a glycemic marker, detail experimental protocols for its study, present key quantitative data, and visualize its physiological regulation and research applications.
Core Mechanism of 1,5-Anhydroglucitol as a Glycemic Biomarker
1,5-Anhydroglucitol is a metabolically inert monosaccharide primarily derived from dietary sources.[1] Under normoglycemic conditions, it is freely filtered by the glomeruli and almost completely reabsorbed in the renal tubules, maintaining a stable concentration in the blood.[1][2] The primary transporter responsible for this reabsorption has been identified as the sodium-glucose cotransporter 5 (SGLT5).[2][3]
The clinical utility of 1,5-AG as a biomarker stems from its structural similarity to glucose.[1] When blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG by SGLT5.[2][4] This leads to an increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration.[5] Consequently, low serum levels of 1,5-AG are indicative of recent hyperglycemic episodes.[6] Since 1,5-AG levels reflect glycemic control over the preceding 1-2 weeks, it serves as an excellent marker for short-term glycemic variability and postprandial hyperglycemia.[6][7]
Quantitative Data on 1,5-Anhydroglucitol
The following tables summarize key quantitative data for 1,5-AG from various clinical studies, providing a reference for its interpretation in different populations.
Table 1: Reference Intervals and Cutoff Values for Serum 1,5-Anhydroglucitol
| Parameter | Population | Value (µg/mL) | Source |
| Reference Interval | Adult Male | 10.7 - 32.0 | [6][7] |
| Adult Female | 6.8 - 29.3 | [6][7] | |
| Healthy Adults (Jiangsu, China) - Male | 15.8 - 52.6 | [8] | |
| Healthy Adults (Jiangsu, China) - Female | 14.3 - 48.0 | [8] | |
| Diabetes Screening Cutoff | General | < 14.0 | [9][10] |
| Community-based population | ≤ 23.0 | [11] | |
| Chinese population | 11.18 | [11][12] | |
| Community-based (hypertensive) | 13.23 | [13] | |
| General | 13.3 | [14] | |
| Gestational Diabetes (GDM) Cutoff | Pregnant Women | 13.21 | [12] |
Table 2: Mean Serum 1,5-Anhydroglucitol Levels in Different Diabetic Subtypes
| Diabetic Subtype | Mean 1,5-AG Level (µg/mL) | Source |
| Type 1 Diabetes | 3.09 | [1][15] |
| Type 2 Diabetes | 5.43 | [1][15] |
| Latent Autoimmune Diabetes in Adults (LADA) | 3.46 | [1][15] |
| GCK-MODY | 13.06 | [1][15] |
| HNF1A-MODY | 4.23 | [1][15] |
| Non-diabetic | 26.68 | [16] |
| Type 2 Diabetic | 4.02 | [16] |
Table 3: Correlation of Serum 1,5-Anhydroglucitol with Other Glycemic Markers
| Correlated Marker | Correlation Coefficient (r) | Source |
| HbA1c | -0.629 | [9][10] |
| -0.700 | [17] | |
| -0.6459 | [7] | |
| Fructosamine | -0.590 | [9][10] |
| -0.618 | [17] | |
| -0.6751 | [7] | |
| Fasting Plasma Glucose | -0.627 | [9][10] |
| 2-h Postprandial Plasma Glucose | -0.487 | [13] |
Experimental Protocols
Measurement of 1,5-Anhydroglucitol in Serum/Plasma
1. Enzymatic Colorimetric Assay (e.g., GlycoMark™)
This is a widely used automated method for quantifying 1,5-AG.[7]
-
Principle: The assay utilizes pyranose oxidase (PROD) to oxidize the second hydroxyl group of 1,5-AG, generating hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically. To ensure specificity, glucose in the sample is pre-treated with glucokinase to convert it into a non-reactive substance.[7]
-
Generalized Protocol:
-
Sample Preparation: Collect blood in a serum separator tube or a tube containing EDTA. Separate serum or plasma from cells within one hour of collection.[18]
-
Pre-treatment: Incubate the sample with a reagent containing glucokinase and ATP to phosphorylate and thus sequester the endogenous glucose.
-
1,5-AG Reaction: Add a second reagent containing pyranose oxidase. PROD specifically oxidizes 1,5-AG, producing an equimolar amount of hydrogen peroxide.
-
Detection: In the presence of a peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product.
-
Quantification: Measure the absorbance of the colored product using an automated chemistry analyzer. The concentration of 1,5-AG is determined by comparing the absorbance to that of known calibrators.[7]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of 1,5-AG.[19][20]
-
Principle: This method separates 1,5-AG from other sample components using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. An isotope-labeled internal standard is used for accurate quantification.[21]
-
Generalized Protocol:
-
Sample Preparation: Precipitate proteins in the serum or plasma sample (e.g., with acetonitrile).
-
Internal Standard Spiking: Add a known amount of an isotope-labeled 1,5-AG internal standard to the sample.
-
Chromatographic Separation: Inject the prepared sample into an LC system equipped with a suitable column (e.g., an amide column for hydrophilic interaction liquid chromatography).[21]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. 1,5-AG and the internal standard are ionized (e.g., using negative ion electrospray), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentration of 1,5-AG in the sample is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
-
Animal Models for Diabetes Research Involving 1,5-AG
Chemically-induced diabetes in rodents is a common model for studying the pathophysiology of diabetes and for testing novel therapeutic agents.
1. Streptozotocin (STZ)-Induced Diabetes in Rats
-
Principle: STZ is a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[22]
-
Generalized Protocol:
-
Animal Selection: Use male rats (e.g., Wistar or Sprague-Dawley strains), as they are more susceptible to STZ than females.[23]
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ, typically at a dose of 40-65 mg/kg body weight. Dissolve STZ in a cold citrate buffer (pH 4.5) immediately before use.[23][24]
-
Post-Induction Care: To prevent initial STZ-induced hypoglycemia, provide animals with a 5-10% sucrose solution in their drinking water for the first 24-48 hours.[24][25]
-
Confirmation of Diabetes: Monitor blood glucose levels starting 48-72 hours after STZ injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are typically considered diabetic.[26]
-
1,5-AG Monitoring: Collect blood samples at baseline and at various time points after the induction of diabetes and/or after therapeutic intervention to measure serum 1,5-AG levels using one of the methods described above.
-
2. Alloxan-Induced Diabetes in Mice
-
Principle: Alloxan is a pyrimidine derivative that selectively destroys pancreatic β-cells through the generation of reactive oxygen species.[27]
-
Generalized Protocol:
-
Animal Selection: Male mice (e.g., Kunming strain) are often used.[27]
-
Induction of Diabetes: Administer a single i.v. or i.p. injection of alloxan at a dose of 75-100 mg/kg body weight. The solution should be freshly prepared.[27]
-
Post-Induction Care: Provide a 25% glucose solution orally a few hours after injection to prevent fatal hypoglycemia.[27]
-
Confirmation of Diabetes: Confirm diabetes by measuring blood glucose levels 72 hours post-injection; levels exceeding 200 mg/dL are indicative of diabetes.[27]
-
1,5-AG Monitoring: Collect blood samples for 1,5-AG analysis at baseline and throughout the study period.
-
Relationship of 1,5-AG to Other Glycemic Markers
1,5-AG provides unique information that complements other established glycemic markers. Its relationship with these markers is a key aspect of its significance in diabetes research.
-
HbA1c: HbA1c reflects average glycemia over the preceding 2-3 months. In contrast, 1,5-AG reflects glycemic control over the past 1-2 weeks.[6][7] A patient can have a "good" HbA1c level but still experience significant postprandial hyperglycemic excursions, which would be indicated by a low 1,5-AG level.[17]
-
Fructosamine: Fructosamine reflects average glycemia over the preceding 2-3 weeks. While the timeframe is closer to that of 1,5-AG, fructosamine is an indicator of average glucose, whereas 1,5-AG is specifically sensitive to hyperglycemic excursions above the renal threshold.
-
Blood Glucose Monitoring (BGM) and Continuous Glucose Monitoring (CGM): BGM and CGM provide real-time glucose values. 1,5-AG offers a retrospective view of hyperglycemic events over a 1-2 week period, integrating the frequency and magnitude of these excursions into a single value.
Conclusion
1,5-Anhydroglucitol has firmly established its significance in diabetes research as a sensitive and specific marker of short-term glycemic control and hyperglycemic excursions. Its unique mechanism, based on competitive renal reabsorption with glucose, provides valuable information that is not captured by traditional long-term markers like HbA1c. For researchers and drug development professionals, 1,5-AG serves as a powerful tool in preclinical and clinical studies to assess the efficacy of novel therapies in managing postprandial hyperglycemia and glycemic variability. By incorporating the measurement of 1,5-AG into experimental designs, a more comprehensive understanding of the impact of therapeutic interventions on glycemic control can be achieved, ultimately contributing to the development of more effective treatments for diabetes mellitus.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. scielo.br [scielo.br]
- 6. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Reference intervals for serum 1,5-anhydroglucitol of a population with normal glucose tolerance in Jiangsu Province - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Combining serum 1,5-anhydroglucitol with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension - Yuan - Annals of Palliative Medicine [apm.amegroups.org]
- 14. Cutoff Values for Glycated Albumin, 1,5‐Anhydroglucitol, and Fructosamine as Alternative Markers for Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of serum 1,5 anhydroglucitol levels as a clinical test to differentiate subtypes of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,5-anhydroglucitol levels in type 2 diabetic and non-diabetic subjects in Southern Taiwan - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 17. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,5 Anhydroglucitol | HNL Lab Medicine [hnl.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.red [2024.sci-hub.red]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. ndineuroscience.com [ndineuroscience.com]
- 27. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
Understanding the basic chemical properties of Anhydroglycinol.
A comprehensive search for the chemical properties, experimental protocols, and biological pathways associated with "Anhydroglycinol" has revealed a significant scarcity of publicly available scientific literature. This lack of detailed information prevents the creation of an in-depth technical guide as requested.
The most direct match for "this compound" in chemical databases is a compound with the molecular formula C15H10O4. However, beyond this basic information, there is a notable absence of published data regarding its physicochemical properties, synthesis methods, or biological activity.
The following table summarizes the limited information available for the compound identified as this compound in the PubChem database[1].
Summary of Physicochemical Properties of this compound (C15H10O4)
| Property | Value | Source |
| Molecular Formula | C15H10O4 | PubChem[1] |
| Molecular Weight | 254.24 g/mol | PubChem[1] |
| PubChem CID | 442667 | PubChem[1] |
Due to the absence of detailed experimental data in the public domain, it is not possible to provide the requested in-depth technical guide, including experimental protocols and visualizations of signaling pathways for this compound. The available information is insufficient to meet the core requirements of the prompt.
Further research on this compound would likely require access to proprietary databases or newly conducted experimental studies. Without such resources, a comprehensive technical whitepaper on the core chemical properties of this compound cannot be produced at this time.
References
Preliminary Investigations into the Mechanism of Action of 1,5-Anhydroglucitol
Disclaimer: Initial searches for "Anhydroglycinol" did not yield relevant scientific data. The information presented in this document pertains to 1,5-Anhydroglucitol (1,5-AG) , a compound with a similar name that is a well-established biomarker in glycemic control. It is presumed that the original query may have contained a typographical error.
This technical guide provides an in-depth overview of the preliminary investigations into the mechanism of action of 1,5-Anhydroglucitol. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visualization of relevant pathways.
Introduction to 1,5-Anhydroglucitol (1,5-AG)
1,5-Anhydroglucitol is a naturally occurring, chemically stable monosaccharide that is structurally similar to glucose.[1] It is primarily derived from dietary sources and is present in all human organs and tissues.[2] The serum concentration of 1,5-AG remains stable under normal glycemic conditions. However, its levels decrease when blood glucose exceeds the renal threshold for reabsorption.[2] This inverse relationship with blood glucose levels makes 1,5-AG a sensitive marker for short-term glycemic control and postprandial hyperglycemia.[2][3]
Core Mechanism of Action: Renal Reabsorption and Glycemic Competition
The primary mechanism governing the concentration of 1,5-AG in the blood is its competitive inhibition of reabsorption with glucose in the renal tubules. Under normal physiological conditions, both glucose and 1,5-AG are filtered by the glomerulus and subsequently reabsorbed in the proximal tubules. However, during periods of hyperglycemia, the excess glucose saturates the sodium-glucose cotransporters (SGLTs), primarily SGLT2, leading to increased urinary excretion of glucose. This competitive environment also results in a significant increase in the urinary excretion of 1,5-AG and a corresponding decrease in its serum levels.
Recent research has also suggested that 1,5-AG may have physiological effects beyond its role as a glycemic marker. Studies in rats and humans have indicated that 1,5-AG can inhibit disaccharidases such as trehalase, lactase, sucrase, and maltase.[2] This inhibition can reduce blood glucose and insulin levels by blocking glucose absorption.[2]
Quantitative Data
The following tables summarize key quantitative data from various studies on 1,5-Anhydroglucitol.
| Parameter | Value | Context | Reference |
| Normal Serum Concentration | 12-40 µg/mL | Healthy adults | [2] |
| Daily Intestinal Absorption | ~4.38 mg/day | Estimated from dietary sources | [2] |
| Total Body Amount | 500-1000 mg | Estimated in rats | [2] |
| Low 1,5-AG (associated with complications) | <5.1 µg/mL | Increased risk of diabetic retinopathy | [3] |
| Low 1,5-AG (associated with complications) | <6 µg/mL | Associated with elevated hs-cTnT in diabetics | [4] |
| Study Population | Mean 1,5-AG Concentration (µg/mL) | Key Finding | Reference |
| Chinese patients with Type 2 Diabetes | 4.57 ± 3.71 | Significantly lower than healthy adults | [5] |
| Healthy Chinese Adults | Not specified, but significantly higher than diabetic group | Normal reference range | [5] |
| Atherosclerosis Risk in Communities (ARIC) Study (with diabetes) | <6 µg/mL (low) vs. ≥10 µg/mL (high) | Low 1,5-AG associated with subclinical cardiovascular disease | [4] |
Experimental Protocols
A common method for the quantification of 1,5-AG in serum is the enzyme-linked immunosorbent assay (ELISA). The following provides a generalized protocol:
-
Sample Preparation: Collect whole blood and separate the serum by centrifugation. Samples may be stored at -80°C prior to analysis.
-
Principle of Assay: The assay is based on the competition between 1,5-AG in the sample and a fixed amount of labeled 1,5-AG for a limited number of binding sites on a specific antibody.
-
Procedure:
-
A microplate is pre-coated with a goat anti-rabbit antibody.
-
Standards and patient samples are added to the wells, followed by the addition of a 1,5-AG-specific rabbit antibody and horseradish peroxidase (HRP)-conjugated 1,5-AG.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution for HRP is added, and the color development is stopped after a set time.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of 1,5-AG in the sample.
-
-
Data Analysis: A standard curve is generated using known concentrations of 1,5-AG, and the concentrations in the patient samples are determined by interpolation from this curve.
To investigate the inhibitory effect of 1,5-AG on disaccharidases, the following protocol can be adapted:
-
Enzyme Source: Prepare a crude enzyme solution from rat intestinal acetone powder.
-
Substrates: Prepare solutions of various disaccharides (e.g., sucrose, maltose, lactose).
-
Inhibition Assay:
-
Pre-incubate the enzyme solution with varying concentrations of 1,5-AG.
-
Initiate the reaction by adding the disaccharide substrate.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by heat inactivation.
-
Measure the amount of glucose produced using a glucose oxidase method.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 1,5-AG and determine the IC50 value.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships related to the mechanism of action of 1,5-Anhydroglucitol.
Caption: Renal handling of 1,5-AG and the effect of hyperglycemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 3. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of a Biomarker of Glucose Peaks, 1,5-Anhydroglucitol, With Subclinical Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study on the association of serum 1,5-anhydroglucitol levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Sources of 1,5-Anhydroglucitol
Abstract: This technical guide provides a comprehensive overview of 1,5-anhydroglucitol (1,5-AG), a naturally occurring monosaccharide used as a biomarker for short-term glycemic control. It details the exogenous and endogenous sources of 1,5-AG, its metabolic pathway, and its distribution within the human body. The guide presents quantitative data on 1,5-AG concentrations in various food sources and biological fluids, outlines detailed methodologies for its quantification, and includes diagrams to illustrate key physiological and experimental processes. This document is intended for researchers, scientists, and drug development professionals interested in the fundamental properties and clinical applications of 1,5-AG.
Introduction to 1,5-Anhydroglucitol (1,5-AG)
1,5-Anhydroglucitol (1,5-AG) is a 6-carbon monosaccharide, structurally similar to D-glucose, that is naturally present in human plasma and cerebrospinal fluid.[1] First identified in the Polygala Senega plant in 1888, its structure was fully elucidated in 1943.[2] Unlike glucose, 1,5-AG is metabolically inert, meaning it is not significantly metabolized by the body.[3][4] Its concentration in the blood is maintained in a stable state through a balance of dietary intake and renal excretion.[1][5]
The clinical significance of 1,5-AG lies in its utility as a sensitive marker for short-term (1-2 week) glycemic control and postprandial hyperglycemia.[6][7] In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules.[8] However, when blood glucose levels exceed the renal threshold (typically >180 mg/dL), high concentrations of glucose competitively inhibit this reabsorption, leading to increased urinary excretion of 1,5-AG and a rapid decrease in its serum levels.[5][9] This inverse relationship makes serum 1,5-AG a valuable tool for monitoring hyperglycemic excursions.[10]
Sources of 1,5-Anhydroglucitol
The body's pool of 1,5-AG, estimated to be between 500 and 1000 mg, is derived from both external (exogenous) and internal (endogenous) sources, with diet being the primary contributor.[2][6]
Exogenous Sources (Dietary Intake)
The main source of 1,5-AG in the human body is food.[11] It is found in a wide variety of common food items. After ingestion, it is readily absorbed by the intestines at an average rate of about 4.38 mg per day.[2][6] While present in many foods, some sources contain significantly higher concentrations.[6][8][9]
Table 1: Concentration of 1,5-Anhydroglucitol in Various Food Sources
| Food Category | Food Item | Reported Concentration |
| Legumes | Soybeans | Primary dietary source[2][6] |
| Grains | Rice, Pasta, Bread | Small to moderate amounts[2][8][9] |
| Meats | Beef, Fish | Small amounts present[8][9] |
| Fruits & Vegetables | Various | Small amounts present[2][9] |
| Dairy & Beverages | Milk, Cheese, Tea | Small amounts present[2][9] |
Note: Specific quantitative values for 1,5-AG in most foods are not extensively documented in publicly available literature. Soybeans are consistently cited as a primary source.
Endogenous Synthesis
While dietary intake is the principal source, there is evidence of a small amount of de novo synthesis of 1,5-AG.[11] Studies using a rat hepatoma cell line demonstrated that 1,5-AG could be derived from glucose, with 1,5-anhydrofructose identified as an immediate precursor.[2] This suggests a potential pathway for endogenous production from glycogen in mammals.[2] However, it is generally accepted that the amounts produced endogenously are not significant compared to dietary intake.[11]
Metabolism, Distribution, and Renal Handling
Once absorbed, 1,5-AG is distributed throughout all human organs and tissues in a free, unmetabolized form.[2][9] Its stability is maintained by a dynamic equilibrium between dietary absorption and renal processing. The kidneys play a central role in regulating the circulating levels of 1,5-AG.
The process is as follows:
-
Glomerular Filtration: 1,5-AG is freely filtered from the blood by the glomeruli at a rate of 5-10 mg/day.[1][8]
-
Tubular Reabsorption: In healthy individuals with normal blood glucose, approximately 99.9% of the filtered 1,5-AG is reabsorbed back into the bloodstream in the proximal tubules.[3][12] This reabsorption is mediated by sodium-glucose cotransporters, primarily SGLT4.[1][3]
-
Competitive Inhibition by Glucose: When blood glucose concentrations rise above the renal threshold for glucosuria (~180 mg/dL), the high amount of glucose in the filtrate saturates the SGLT transporters.[11] Glucose competitively inhibits the reabsorption of 1,5-AG.[13]
-
Urinary Excretion: As a result of this inhibition, 1,5-AG is increasingly excreted in the urine, causing a rapid and proportional drop in its serum concentration.[9][11]
This physiological mechanism is the basis for using 1,5-AG as a biomarker for hyperglycemic events.
Quantitative Data on 1,5-AG in Biological Fluids
The concentration of 1,5-AG in biological fluids is a critical parameter for its use as a clinical biomarker. Normal reference ranges can vary slightly by population, age, and sex.[6]
Table 2: Reference Intervals for 1,5-Anhydroglucitol in Human Samples
| Biological Fluid | Population / Condition | Method | Reference Range (μg/mL) |
| Serum/Plasma | Healthy U.S. Adults | Enzymatic | 8.4 - 28.7[6] |
| Serum/Plasma | Healthy U.S. Males | Enzymatic | 10.2 - 33.8[14] |
| Serum/Plasma | Healthy U.S. Females | Enzymatic | 5.9 - 31.8[14] |
| Serum/Plasma | Healthy Japanese Adults | - | 12 - 40[9] |
| Serum/Plasma | Jiangsu Province (Males) | - | 15.8 - 52.6[6] |
| Serum/Plasma | Jiangsu Province (Females) | - | 14.3 - 48.0[6] |
| Saliva | Healthy Adults | LC-MS | 0.086 - 1.627[6] |
| Saliva | Healthy Adults | Enzymatic | 3.30 (median)[6] |
| Urine | Healthy Adults | LC/MS³ | Detection Limit: 0.06[9] |
Experimental Protocols for Quantification
Several analytical methods are employed for the quantification of 1,5-AG in biological samples such as serum, plasma, urine, and saliva.[2] The primary methods include enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[2][6]
Enzymatic Assay
Enzymatic assays are the most common method used in clinical settings due to their convenience, high specificity, and potential for automation.[9] Commercial kits like the GlycoMark™ assay (USA) and Determiner-L (Japan) are widely used.[2]
Principle of the Diazyme 1,5-AG Enzymatic Assay: [5][7]
-
Pre-treatment (Glucose Elimination): The sample is first treated to remove endogenous glucose, which would otherwise interfere with the assay. Hexokinase, in the presence of ATP, converts glucose to non-reactive glucose-6-phosphate.
-
Oxidation of 1,5-AG: The enzyme pyranose oxidase (PROD) is added. PROD specifically oxidizes the 2nd position hydroxyl group of 1,5-AG, which generates hydrogen peroxide (H₂O₂).
-
Colorimetric Detection: The amount of H₂O₂ produced is measured via a colorimetric reaction using peroxidase (POD). The resulting color intensity is directly proportional to the concentration of 1,5-AG in the sample.
Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer high sensitivity and specificity and are often considered reference methods.[3][9] They are particularly useful for samples with very low concentrations of 1,5-AG, such as urine or saliva.[3][15]
General Protocol for LC-MS/MS Quantification of Plasma 1,5-AG: [16][17]
-
Sample Preparation:
-
An isotope-labeled internal standard (e.g., ¹³C₆-1,5-AG) is added to a plasma sample.
-
Proteins are precipitated using a solvent like methanol.
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
The supernatant is injected into a liquid chromatography system.
-
Separation is typically achieved on a polar stationary phase column (e.g., an amide or HILIC column) due to the high hydrophilicity of 1,5-AG.
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer, usually operating in negative ion electrospray ionization (ESI) mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both 1,5-AG (e.g., m/z 163 → 101) and the internal standard (e.g., m/z 169 → 105).
-
-
Data Analysis:
-
The concentration of 1,5-AG is determined by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.
-
Conclusion
1,5-Anhydroglucitol is a naturally occurring polyol predominantly sourced from the diet, with soybeans being a major contributor. Its unique metabolic profile—being chemically inert and subject to competitive renal reabsorption with glucose—establishes it as a highly sensitive biomarker for detecting short-term hyperglycemic excursions. Understanding its natural sources, bodily distribution, and the principles behind its quantification is essential for its effective application in research and clinical diagnostics. The choice between convenient enzymatic assays and highly sensitive mass spectrometric methods allows for robust quantification in various biological matrices, furthering its utility in the management and study of diabetes and other metabolic disorders.
References
- 1. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 2. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 7. diazyme.com [diazyme.com]
- 8. Effects of dietary carbohydrates on 1,5-anhydroglucitol in a population without diabetes: Results from the OmniCarb Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Anhydroglucitol as a Marker of Acute Hyperglycemia in Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apcz.umk.pl [apcz.umk.pl]
- 12. Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma 1,5-anhydroglucitol concentrations are influenced by variations in the renal threshold for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [researchworks.creighton.edu]
- 15. A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.red [2024.sci-hub.red]
Anhydroglycinol (1,5-Anhydroglucitol): A Technical Guide to its Role in Glucose Metabolism and Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the relationship between anhydroglycinol, more commonly known as 1,5-anhydroglucitol (1,5-AG), and glucose metabolism and homeostasis. A naturally occurring, metabolically inert polyol, 1,5-AG has emerged as a sensitive biomarker for short-term glycemic control. Its unique renal handling, where it competes with glucose for reabsorption, forms the basis of its clinical utility. Beyond its role as a biomarker, emerging research suggests that 1,5-AG may have direct effects on cellular signaling pathways involved in glucose metabolism. This document details the core mechanisms of 1,5-AG's interaction with glucose homeostasis, presents quantitative data from key studies, outlines detailed experimental protocols for its investigation, and visualizes the known signaling pathways.
Introduction
1,5-Anhydroglucitol (1,5-AG) is a six-carbon monosaccharide structurally similar to glucose, differing only in the absence of the C-1 hydroxyl group[1]. This structural feature renders it metabolically stable, with a total body pool maintained through dietary intake and renal excretion[2]. The primary mechanism governing its plasma concentration is the competitive inhibition of its reabsorption in the renal tubules by glucose. When blood glucose levels exceed the renal threshold for glucosuria (typically around 180 mg/dL), the increased glucose concentration saturates the sodium-glucose cotransporters (SGLTs), particularly SGLT4 and SGLT5, leading to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum levels[2][3]. This inverse relationship between serum 1,5-AG and hyperglycemia makes it a valuable marker for monitoring short-term glycemic excursions, providing a picture of glycemic control over the preceding 1-2 weeks[1][2][4].
Quantitative Data on 1,5-Anhydroglucitol Levels
The following tables summarize quantitative data on 1,5-AG levels in various populations and its correlation with other glycemic markers.
Table 1: Reference Ranges of Serum 1,5-Anhydroglucitol (1,5-AG)
| Population | Gender | Reference Range (µg/mL) | Citation |
| Healthy Adults (U.S.) | Male | 10.7 - 32.0 | [5] |
| Female | 6.8 - 29.3 | [5] | |
| Healthy Adults (Jiangsu, China) | Male | 15.8 - 52.6 | [4] |
| Female | 14.3 - 48.0 | [4] | |
| Healthy Adults (General) | - | 11.27 - 45.61 | [6] |
Table 2: Serum 1,5-Anhydroglucitol (1,5-AG) Levels in Different Glycemic States
| Condition | Mean 1,5-AG Level (µg/mL) | Key Findings | Citation |
| Type 2 Diabetes | 7.9 | Significantly lower than in individuals with normal or impaired glucose tolerance. | [7] |
| Impaired Glucose Tolerance | 18.8 | Intermediate levels between healthy and diabetic individuals. | [7] |
| Normal Glucose Tolerance | 21.8 | Highest levels, indicating good glycemic control. | [7] |
| Type 2 Diabetes (Vietnamese Cohort) | 10.91 ± 6.53 | Significantly lower compared to healthy controls (26.83 ± 9.98 µg/mL). | |
| Type 2 Diabetes (Chinese Cohort) | 4.57 ± 3.71 | Significantly lower than in healthy adults. | [6] |
| HNF-1α MODY | 5.9 | Lower than in type 2 diabetic patients with similar HbA1c. | |
| Gestational Diabetes | 13.21 (cut-off) | A potential marker for GDM with a sensitivity of 67.6% and specificity of 65.3%. | [1] |
Table 3: Correlation of Serum 1,5-Anhydroglucitol (1,5-AG) with Other Glycemic Markers
| Marker | Correlation with 1,5-AG | Study Population | Citation |
| HbA1c | Negative (r = -0.700) | Asian Indians with varying glucose tolerance | [7] |
| Fructosamine | Negative (r = -0.618) | Asian Indians with varying glucose tolerance | [7] |
| Fasting Plasma Glucose | Negative | Chinese individuals at high risk of diabetes | [1] |
| Postprandial Blood Glucose | Negative | Chinese individuals at high risk of diabetes | [1] |
| 2-h Postprandial Plasma Glucose | Negative | Subjects undergoing OGTT | [3] |
Molecular Mechanisms and Signaling Pathways
While the primary role of 1,5-AG in glucose homeostasis is linked to its renal handling, recent evidence suggests it may also directly influence cellular signaling pathways.
Reactive Oxygen Species (ROS) and MAPK/ERK Pathway
A study on precursor B-cell acute lymphoblastic leukemia (pre-B ALL) cells demonstrated that 1,5-AG can promote glycolysis and the formation of reactive oxygen species (ROS). This increase in intracellular ROS was shown to activate the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway, a key regulator of cell proliferation and survival. The study identified an upregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4), an enzyme that inhibits the conversion of pyruvate to acetyl-CoA, thereby favoring glycolysis even in the presence of oxygen (the Warburg effect). While this study was conducted in a cancer cell line, it provides the first evidence of a direct intracellular signaling cascade initiated by 1,5-AG.
Caption: 1,5-AG promotes glycolysis, upregulates PDK4, increases ROS, and activates the MAPK/ERK pathway.
Potential Involvement of AMPK and PI3K/Akt Pathways
The AMP-activated protein kinase (AMPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are central to insulin-stimulated glucose uptake and metabolism in skeletal muscle and adipose tissue. While direct studies linking 1,5-AG to these pathways are currently limited, its structural similarity to glucose and its effects on glucose metabolism suggest a potential for interaction. Future research is warranted to investigate whether 1,5-AG can modulate the phosphorylation status and activity of key proteins in these cascades, such as AMPKα, Akt, and their downstream targets like AS160, which is involved in GLUT4 translocation.
Caption: A typical workflow for studying the effect of 1,5-AG on protein phosphorylation by Western blot.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of 1,5-AG on glucose metabolism.
Measurement of Serum 1,5-Anhydroglucitol
Principle: The enzymatic assay, such as the GlycoMark™ assay, is a commonly used method for the quantitative determination of 1,5-AG in serum or plasma.
Materials:
-
Serum or plasma samples
-
GlycoMark™ assay kit (or equivalent)
-
Microplate reader capable of measuring absorbance at the specified wavelength.
-
Calibrators and controls provided with the kit.
Protocol:
-
Bring all reagents, calibrators, and controls to room temperature before use.
-
Prepare the working reagent according to the kit manufacturer's instructions.
-
Pipette the specified volume of calibrators, controls, and patient samples into the wells of a microplate.
-
Add the working reagent to each well.
-
Incubate the plate at the temperature and for the duration specified in the kit insert.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of 1,5-AG in the samples by comparing their absorbance to the standard curve generated from the calibrators.
In Vitro Glucose Uptake Assay in L6 Myotubes
Principle: This assay measures the uptake of a radiolabeled or fluorescently tagged glucose analog (e.g., 2-deoxy-D-[³H]glucose or 2-NBDG) into differentiated L6 muscle cells to assess the effect of 1,5-AG on glucose transport.
Materials:
-
Differentiated L6 myotubes cultured in 12- or 24-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
1,5-Anhydroglucitol solution of desired concentrations.
-
Insulin solution (positive control).
-
2-deoxy-D-[³H]glucose or 2-NBDG.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Differentiate L6 myoblasts into myotubes.
-
Wash the differentiated myotubes twice with warm PBS.
-
Starve the cells in serum-free medium for 3-4 hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of 1,5-AG or vehicle control in KRH buffer for a specified time (e.g., 30 minutes) at 37°C. Include a positive control with insulin.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 10 minutes).
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter. For fluorescent glucose, measure fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein concentration of each well.
Western Blot Analysis of Signaling Proteins
Principle: This technique is used to detect and quantify the phosphorylation status of key signaling proteins (e.g., AMPK, Akt, ERK) in response to 1,5-AG treatment.
Materials:
-
Cell culture of interest (e.g., L6 myotubes, HepG2 hepatocytes).
-
1,5-Anhydroglucitol.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of the target proteins.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Treat cells with 1,5-AG at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
1,5-Anhydroglucitol is a well-established and clinically valuable biomarker for the short-term monitoring of glycemic control. Its inverse relationship with blood glucose levels provides a unique window into recent hyperglycemic excursions that may not be captured by HbA1c. The emerging evidence of its direct effects on cellular signaling pathways, such as the ROS-mediated activation of the MAPK/ERK pathway, opens up new avenues for research into its physiological roles beyond that of a passive biomarker. Further investigation into its potential interactions with the central glucose regulatory pathways, including AMPK and PI3K/Akt, in metabolically active tissues is crucial to fully elucidate its role in glucose homeostasis and its potential as a therapeutic target. The experimental protocols provided in this guide offer a framework for researchers to explore these exciting new dimensions of 1,5-AG biology.
References
- 1. This compound | C15H10O4 | CID 442667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Anhydroglucitol, TMS | C18H44O5Si4 | CID 529471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anhydroglucitol decanoate | C16H30O6 | CID 76871793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-ANHYDRO-D-GLUCITOL | 154-58-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Anhydroxylitol | C5H10O4 | CID 104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Methods for the synthesis of Anhydroglycinol derivatives.
Anhydroglycinol derivatives, commonly known as 2-oxazolines, are pivotal five-membered heterocyclic compounds with significant applications in medicinal chemistry, asymmetric catalysis, and polymer science. Their rigid structure, stability across a range of conditions, and ability to act as chiral ligands make them valuable building blocks for researchers, scientists, and drug development professionals.[1] The 2-oxazoline ring is a key structural motif in various natural products and pharmaceuticals, exhibiting a wide array of biological activities, including antibiotic, anti-inflammatory, and antineoplastic properties.
This document provides detailed application notes and protocols for several robust methods for the synthesis of this compound derivatives. The methodologies covered range from classic dehydrative cyclizations to modern catalytic approaches, offering a versatile toolkit for accessing these important molecules.
Overview of Synthetic Strategies
The synthesis of 2-oxazolines, the most common form of this compound derivatives, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group.[1] The primary strategies, which will be detailed in the subsequent protocols, include:
-
Dehydrative Cyclization of N-(β-hydroxyethyl)amides: This is one of the most direct and widely used methods, involving the intramolecular cyclization of an amide derived from an amino alcohol and a carboxylic acid.[2][3]
-
Synthesis from Carboxylic Acids or Acyl Chlorides: A traditional and effective route where a 2-amino alcohol is reacted with a carboxylic acid or its more reactive derivative, an acyl chloride.[1]
-
Synthesis from Nitriles: This method involves the reaction of a nitrile with a 2-amino alcohol, often catalyzed by a Lewis acid, providing a direct route to 2-substituted oxazolines.[1][4]
-
Synthesis from Aldehydes: An alternative pathway where an aldehyde first reacts with a 2-amino alcohol to form an oxazolidine intermediate, which is then oxidized to the corresponding oxazoline.[1][4]
Data Summary for Synthesis of this compound (2-Oxazoline) Derivatives
The following table summarizes quantitative data for selected synthetic methods, providing a comparative overview of their efficiency and conditions.
| Method | Starting Materials | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| A: TfOH-Promoted Dehydration | N-(2-hydroxyethyl)benzamide | Triflic Acid (TfOH) | DCE | 80 | 0.5 | 95 | [2] |
| A: TfOH-Promoted Dehydration | N-(2-hydroxyethyl)-4-methoxybenzamide | Triflic Acid (TfOH) | DCE | 80 | 0.5 | 98 | [2] |
| A: TfOH-Promoted Dehydration | N-(2-hydroxyethyl)-4-nitrobenzamide | Triflic Acid (TfOH) | DCE | 80 | 0.5 | 93 | [2] |
| A: TfOH-Promoted Dehydration | N-(2-hydroxyethyl)-2-thiophenecarboxamide | Triflic Acid (TfOH) | DCE | 80 | 0.5 | 96 | [5] |
| B: From Acyl Chloride | 2-Aminoethanol, Benzoyl Chloride | Thionyl Chloride (for in situ prep) | N/A | N/A | N/A | N/A | [1] |
| C: From Nitrile (Metal-Free) | Benzonitrile, 2-Aminoethanol | None | None | 160 | 24 | 93 | [4] |
| C: From Nitrile (Cu-Catalyzed) | Benzonitrile, 2-Aminoethanol | Cu-NHC Complex | Toluene | 120 | 24 | 85 | [4] |
| D: From Aldehyde | Benzaldehyde, 2-Aminoethanol | 1,3-Diiodo-5,5-dimethylhydantoin | CH2Cl2 | RT | 1 | 92 | [4] |
N/A: Data not available in the cited sources. DCE: 1,2-Dichloroethane. RT: Room Temperature.
Experimental Workflows and Reaction Pathways
The following diagrams illustrate the general workflow for the synthesis of this compound derivatives and the specific chemical pathways for the detailed protocols.
Caption: General experimental workflow for synthesis.
Protocol 1: Triflic Acid (TfOH)-Promoted Dehydrative Cyclization of N-(β-hydroxyethyl)amides
This modern and highly efficient method utilizes triflic acid to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, generating water as the only byproduct.[3][5] The reaction proceeds rapidly under relatively mild conditions and tolerates a wide range of functional groups.[5]
References
Application Notes and Protocols for the Quantification of Anhydroglycinol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroglycinol, clinically and more commonly known as 1,5-anhydroglucitol (1,5-AG), is a naturally occurring polyol found in various foods. In the human body, it is minimally metabolized and its plasma concentration is maintained in a stable state through a balance of dietary intake and renal excretion.[1][2] The reabsorption of 1,5-AG in the renal tubules is competitively inhibited by glucose.[2] Consequently, in hyperglycemic conditions where blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the urinary excretion of 1,5-AG increases, leading to a decrease in its serum and plasma concentrations. This inverse relationship with blood glucose levels makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting glycemic excursions over the preceding 1-2 weeks.[3][4]
Accurate quantification of 1,5-AG in biological matrices such as plasma, serum, urine, and saliva is crucial for its clinical application in monitoring glycemic control in diabetic patients and for research in metabolic disorders. This document provides detailed application notes and experimental protocols for the quantification of 1,5-AG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physiological Pathway of 1,5-Anhydroglucitol
The following diagram illustrates the circulation and renal handling of 1,5-Anhydroglucitol in the human body.
Caption: Circulation and renal handling of 1,5-Anhydroglucitol.
Analytical Techniques: Application Notes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 1,5-AG in various biological matrices, including plasma, serum, urine, and saliva.[4][5][6] This technique does not typically require derivatization, simplifying sample preparation.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of this polar analyte.[3]
Matrices:
-
Plasma/Serum: Protein precipitation is a common and effective sample preparation technique.[4]
-
Urine: A simple dilution step is usually sufficient for sample preparation due to lower matrix complexity.[6]
-
Saliva: Due to the complex nature of saliva, a more rigorous sample preparation method such as liquid-liquid extraction may be necessary to achieve accurate quantification.
Key Advantages:
-
High sensitivity and specificity.
-
No derivatization required.
-
Suitable for a wide range of biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of 1,5-AG. However, due to the low volatility of 1,5-AG, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[8] Silylation is the most common derivatization method for this purpose.
Matrices:
-
Plasma, serum, and urine can be analyzed by GC-MS after appropriate sample preparation and derivatization.
Key Advantages:
-
High chromatographic resolution.
-
Robust and widely available technique.
Considerations:
-
Requires a derivatization step, which adds to the sample preparation time and complexity.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of 1,5-AG in various biological samples using different analytical methods, as reported in the literature.
Table 1: LC-MS/MS Methods for 1,5-Anhydroglucitol Quantification
| Biological Matrix | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | 1 - 50 µg/mL | < 15% | 85-115% | [4] |
| Human Plasma | Not Specified | Intra-day: 0.72-10.23%, Inter-day: 2.21-13.8% | Intra-day: 97-113%, Inter-day: 100-107% | [3] |
| Human Urine | 50 ng/mL - 10 µg/mL | < 15% | Within ±8% of theoretical | [6] |
Table 2: HPLC and Other Methods for 1,5-Anhydroglucitol Quantification
| Method | Biological Matrix | Linearity Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| HPLC-PAD | Human Plasma | Up to 40 mg/L | 0.1 mg/L | 96-103% | [9] |
| Enzymatic Assay | Serum | Linear to 110 µg/mL | 0.49 µg/mL | Not specified | [10] |
Experimental Protocols
Protocol 1: Quantification of 1,5-Anhydroglucitol in Human Plasma by LC-MS/MS
This protocol is based on a method described for the analysis of 1,5-AG in human plasma.[4]
1. Materials and Reagents
-
1,5-Anhydroglucitol reference standard
-
Isotope-labeled internal standard (e.g., 1,5-Anhydro-D-[1-13C]glucitol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Human plasma (blank)
2. Sample Preparation
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC system
-
Column: Amide column (e.g., 150 mm x 2.0 mm, 5 µm)[4]
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6-7 min: 50% to 90% B
-
7-10 min: 90% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1,5-AG: Precursor ion m/z 163.1 -> Product ion m/z 71.1
-
Internal Standard (13C-1,5-AG): Precursor ion m/z 164.1 -> Product ion m/z 72.1
-
4. Data Analysis
-
Quantify 1,5-AG concentrations using a calibration curve prepared in blank plasma. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
Caption: Sample preparation workflow for LC-MS/MS analysis of 1,5-AG in plasma.
Protocol 2: Quantification of 1,5-Anhydroglucitol in Human Urine by GC-MS
This protocol is a general representation based on the requirement of derivatization for GC-MS analysis of sugars.[8][11]
1. Materials and Reagents
-
1,5-Anhydroglucitol reference standard
-
Internal standard (e.g., sorbitol)
-
Pyridine
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Human urine (blank)
2. Sample Preparation and Derivatization
-
Pipette 100 µL of urine into a glass vial.
-
Add the internal standard.
-
Lyophilize the sample to complete dryness.
-
Add 50 µL of pyridine containing 20 mg/mL hydroxylamine hydrochloride.
-
Cap the vial and heat at 90°C for 30 minutes to perform oximation.
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS for silylation.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 200 µL of hexane. Vortex to mix.
-
Transfer the solution to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM
4. Data Analysis
-
Quantify the derivatized 1,5-AG using a calibration curve prepared in blank urine and subjected to the same derivatization procedure. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
Caption: Sample preparation and derivatization workflow for GC-MS analysis of 1,5-AG in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.red [2024.sci-hub.red]
- 3. researchgate.net [researchgate.net]
- 4. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High performance liquid chromatographic determination of 1,5-anhydroglucitol in human plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic value of glycemic markers HbA1c, 1,5-anhydroglucitol and glycated albumin in evaluating gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Anhydroglycinol
Introduction
Anhydroglycinol is a natural product with the chemical formula C15H10O4. Due to its potential applications in various fields of research, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of such organic molecules. This document outlines a general framework for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. As no specific, validated HPLC methods for this compound are readily available in the scientific literature, this guide provides a starting point for researchers to establish a suitable analytical protocol. The proposed method is based on the likely physicochemical properties of this compound, which, given its molecular formula, is expected to be an aromatic compound amenable to UV detection.
Principle of the Method
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. This compound, being a moderately polar compound, will be retained on the column and then eluted by a gradient of increasing organic solvent. Detection is achieved using a UV-Vis detector, leveraging the anticipated chromophoric nature of the this compound molecule.
Proposed HPLC Method Parameters for this compound Analysis
The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. These parameters should be systematically optimized during method development.
| Parameter | Recommended Condition |
| Chromatographic Mode | Reversed-Phase |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 30 minutes |
Experimental Protocols
This section provides a detailed protocol for the preparation of solutions and the analytical procedure for this compound analysis by HPLC.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will depend on the matrix in which this compound is being analyzed. A generic protocol for a solid sample is provided below.
-
Accurately weigh a known amount of the homogenized sample containing this compound.
-
Extract the analyte using a suitable solvent (e.g., methanol or a mixture of methanol and water) by sonication or vortexing.
-
Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the range of the calibration curve.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each run, allow the column to re-equilibrate at the initial conditions for at least 5 minutes.
Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Template)
Once the HPLC method is developed, it should be validated according to ICH guidelines. The following table provides a template for summarizing the quantitative data from method validation.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | |
| Range (µg/mL) | To be determined | |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | |
| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 3% | |
| Accuracy (% Recovery) | 80-120% | |
| Specificity | No interfering peaks at the retention time of the analyte | |
| Robustness | No significant change in results with small variations in method parameters |
Visualizations
The following diagrams illustrate the general workflow for HPLC method development and a decision tree for selecting the appropriate chromatographic mode.
Gas chromatography-mass spectrometry (GC-MS) protocols for Anhydroglycinol detection.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the detection and quantification of Anhydroglycinol (6H-[1]benzofuro[3,2-c]chromene-3,9-diol), a pterocarpan-class flavonoid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is essential. This protocol details a robust silylation method to prepare the analyte for GC-MS analysis, ensuring high sensitivity and selectivity. The subsequent instrumental analysis parameters are optimized for the separation and detection of the derivatized this compound. This application note is intended to serve as a foundational method for researchers engaged in the analysis of pterocarpans and related flavonoid compounds in various matrices.
Introduction
This compound is a naturally occurring pterocarpan, a class of isoflavonoids recognized for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for research in phytochemistry, pharmacology, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for the analysis of such compounds, providing excellent chromatographic resolution and mass spectral identification. However, the presence of polar hydroxyl groups in the this compound structure renders it non-volatile, necessitating a chemical derivatization step prior to GC-MS analysis.
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. In this process, the active hydrogen is replaced by a trimethylsilyl (TMS) group, leading to a significant increase in volatility and thermal stability of the analyte. This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the efficient silylation of this compound.
Experimental Protocols
Sample Preparation and Extraction
The following protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., plant material). The specific steps may require optimization based on the sample matrix.
Materials:
-
Dried and powdered sample material
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
50 mL centrifuge tubes
-
Rotary evaporator
-
Solid Phase Extraction (SPE) C18 cartridges
Protocol:
-
Weigh 1 gram of the dried, powdered sample material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in deionized water.
-
Vortex the mixture for 1 minute, followed by sonication for 30 minutes in a water bath at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-5) twice more on the remaining pellet.
-
Combine all supernatants and evaporate to dryness using a rotary evaporator at a bath temperature of 45°C.
-
Re-dissolve the dried extract in 5 mL of 50% methanol.
-
Perform a liquid-liquid extraction with n-hexane (3 x 5 mL) to remove nonpolar lipids. Discard the n-hexane layer.
-
The resulting methanol extract can be further purified using a C18 SPE cartridge. The cartridge should be conditioned with methanol and then water. The sample is loaded, washed with water, and this compound is eluted with a high concentration of methanol.
-
Evaporate the purified fraction to complete dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Derivatization: Silylation
Materials:
-
Dried sample extract or this compound standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
-
Heating block or oven
Protocol:
-
To the dried extract (or a known amount of this compound standard), add 50 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977A MSD or equivalent).
GC Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-600
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For the TMS derivative of this compound (C21H26O4Si2), characteristic ions should be selected for SIM mode (e.g., the molecular ion and major fragment ions).
Data Presentation
The following table presents hypothetical quantitative data for the GC-MS analysis of derivatized this compound. These values are representative of what can be expected from a validated method for similar flavonoid compounds.
| Parameter | Expected Performance |
| Linearity | |
| Calibration Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision | |
| Intra-day RSD (%) | < 5% |
| Inter-day RSD (%) | < 10% |
| Accuracy | |
| Recovery (%) | 85 - 110% |
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for this compound GC-MS analysis.
Logical Relationship of Derivatization
Caption: The logical necessity of derivatization for GC-MS analysis.
References
Practical Applications of 1,5-Anhydroglucitol in Clinical Diagnostics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, chemically stable monosaccharide that is proving to be a valuable biomarker in clinical diagnostics.[1] Its serum concentration provides a reliable indication of short-term glycemic control, reflecting blood glucose changes over a 1 to 2-week period. Unlike traditional markers like HbA1c, which reflect long-term glycemic history, 1,5-AG is particularly sensitive to hyperglycemic excursions, making it a useful tool for the comprehensive management of diabetes mellitus.[2] This document provides detailed application notes and protocols for the use of 1,5-AG in clinical diagnostics, with a focus on emerging biosensor technologies.
Principle of 1,5-Anhydroglucitol as a Glycemic Biomarker
The clinical utility of 1,5-AG is based on its renal handling. Under normal glycemic conditions, filtered 1,5-AG is almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia (elevated blood glucose), glucose competitively inhibits this reabsorption, leading to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration.[2] Therefore, lower serum levels of 1,5-AG are indicative of recent hyperglycemic events.
Clinical Applications
The primary clinical application of 1,5-AG is in the monitoring of glycemic control in individuals with diabetes mellitus.[1][3] It is particularly useful for:
-
Detecting Postprandial Hyperglycemia: 1,5-AG is more sensitive to glucose spikes after meals than HbA1c.
-
Assessing Glycemic Variability: Fluctuations in blood glucose can be better understood by tracking 1,5-AG levels.
-
Monitoring Therapeutic Interventions: The effectiveness of new medications or lifestyle changes on glycemic control can be assessed more rapidly.
-
Early Screening for Diabetes: Salivary 1,5-AG shows potential as a non-invasive screening tool.[1][3]
-
Predicting Diabetes-Related Complications: Lower levels of 1,5-AG have been associated with an increased risk of microvascular and macrovascular events in diabetic patients.[2] Studies have also linked low 1,5-AG levels with subclinical myocardial damage.[2][4]
Detection Methodologies
Several methods are available for the quantification of 1,5-AG, ranging from traditional laboratory techniques to novel biosensor platforms.[1][5]
| Detection Method | Principle | Sample Types | Advantages | Disadvantages |
| Chromatography (LC/GC-MS) | Separation and mass-based detection | Serum, plasma, urine, saliva | High sensitivity and precision | Cumbersome, high cost, requires specialized equipment |
| Enzymatic Assays (e.g., GlycoMark™) | Colorimetric detection of H₂O₂ produced by pyranose oxidase (POx) | Serum, plasma | Approved for clinical use, well-established | Indirect measurement, potential for interference |
| Electrochemical Biosensors | Amperometric or potentiometric detection of enzymatic reaction products | Serum, whole blood | Rapid response, portability, cost-effective | Susceptible to interference from other electroactive species |
| Organic Field-Effect Transistor (OFET)-based Biosensors | Potentiometric detection of surface potential changes | Serum | Potential for low-cost, flexible, and multiplexed detection | Still in development, requires further validation |
| Light-Addressable Potentiometric Sensors (LAPS) | Measurement of surface potential changes induced by enzymatic reactions | Serum | High sensitivity | Requires specialized instrumentation |
Experimental Protocols
Protocol 1: Electrochemical Biosensor for 1,5-AG Detection
This protocol describes the fabrication and use of an electrochemical biosensor for the detection of 1,5-AG based on a pyranose oxidase (POx) immobilized electrode.
Materials:
-
Screen-printed carbon electrode (SPCE)
-
Gold nanoparticles (AuNPs)
-
Persimmon-tannin-reduced graphene oxide-PtPd nanocomposites (PT-rGO-PtPd NCs)
-
Pyranose oxidase (POx) from Coriolus sp.
-
1,5-Anhydroglucitol standards
-
Phosphate buffered saline (PBS), pH 7.4
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Modification:
-
Modify the SPCE with AuNPs.
-
Attach PT-rGO-PtPd NCs to the surface of the AuNP/SPCE.[6]
-
-
Enzyme Immobilization:
-
Immobilize POx onto the modified electrode surface.[6]
-
-
Electrochemical Measurement:
-
The modified electrode serves as the working electrode.
-
Use a standard Ag/AgCl reference electrode and a platinum wire counter electrode.
-
Perform differential pulse voltammetry (DPV) in PBS.
-
Incubate the electrode with varying concentrations of 1,5-AG.
-
The enzymatic reaction between POx and 1,5-AG produces H₂O₂, which is electrochemically detected.[6]
-
Data Analysis:
-
A calibration curve is generated by plotting the DPV signal against the 1,5-AG concentration.
-
The linear range and limit of detection (LOD) can be determined from the calibration curve. One study reported a linear range of 0.1–2.0 mg/mL with an LOD of 30 μg/mL.[6]
Protocol 2: OFET-Based Biosensor for 1,5-AG Detection
This protocol outlines the use of an Organic Field-Effect Transistor (OFET)-based biosensor for potentiometric detection of 1,5-AG.
Materials:
-
OFET device
-
Prussian blue (PB) modified electrode
-
Pyranose oxidase (POx)
-
Chitosan solution
-
1,5-Anhydroglucitol standards
-
Phosphate buffered saline (PBS)
Procedure:
-
Enzyme Electrode Preparation:
-
OFET Measurement:
-
Immerse the enzyme electrode in the 1,5-AG solution at a specific concentration.
-
The enzymatic reaction causes a change in the surface potential of the sensing electrode.
-
This potential change leads to a shift in the transfer characteristic curves of the OFET.[7]
-
Data Analysis:
-
The shift in the OFET transfer characteristic curves is dependent on the 1,5-AG concentration.[7]
-
A calibration curve can be established by plotting the voltage shift against the 1,5-AG concentration.
Quantitative Data Summary
| Biosensor Type | Analyte | Linear Range | Limit of Detection | Sensitivity | Reference |
| Light-Addressable Potentiometric Sensor (LAPS) | 1,5-AG | 10 - 350 µg/mL | 10 µg/mL | 0.44273 mV/µg·mL⁻¹ | [8] |
| Electrochemical Impedance Spectroscopy (EIS) Biosensor | 1,5-AG | Not explicitly stated, but logarithmic slope of 7.04 (R²=0.96) | Not explicitly stated | Optimal binding frequency at 3.71 kHz | [9] |
| OFET-based Biosensor | 1,5-AG | 0 - 10 mM (for glucose, similar range expected for 1,5-AG) | Not explicitly stated | Dependent on curve shifts | [7] |
| Electrochemical Biosensor (PT-rGO-PtPd NCs) | 1,5-AG | 0.1 - 2.0 mg/mL | 30 µg/mL | Not explicitly stated | [6] |
Signaling Pathway in Enzymatic Biosensors for 1,5-AG
The detection of 1,5-AG in most biosensors relies on the enzymatic activity of pyranose oxidase (POx).
Conclusion
1,5-Anhydroglucitol is a clinically significant biomarker for short-term glycemic control, offering valuable insights beyond traditional markers like HbA1c. The development of novel biosensor technologies is paving the way for more accessible, rapid, and cost-effective monitoring of 1,5-AG levels. These advancements hold the potential to improve the management of diabetes and the prediction of its associated complications, ultimately leading to better patient outcomes. Further research and validation of these biosensor platforms will be crucial for their integration into routine clinical practice.
References
- 1. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 2. Association of a Biomarker of Glucose Peaks, 1,5-Anhydroglucitol, With Subclinical Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of a Biomarker of Glucose Peaks, 1,5-Anhydroglucitol, With Subclinical Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Electrochemical Biosensor to Determine 1,5-Anhydroglucitol with Persimmon-Tannin-Reduced Graphene Oxide-PtPd Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,5-anhydroglucitol biosensor based on light-addressable potentiometric sensor with RGO-CS-Fc/Au NPs nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of 1,5-Anhydroglucitol by Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Step-by-Step Guide to Anaxirone Sample Preparation for Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of Anaxirone (1,2,4-triglycidyl urazol) samples for quantitative analysis. The protocols outlined are designed to ensure sample integrity and compatibility with downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC).
1. Introduction
Anaxirone, also known as 1,2,4-triglycidyl urazol (TGU), is a triepoxide alkylating agent with potential antineoplastic properties. Accurate determination of Anaxirone concentrations in biological matrices is crucial for pharmacokinetic, efficacy, and safety studies in drug development. Due to its reactive epoxide groups, careful consideration of the sample preparation methodology is necessary to ensure the stability and accurate quantification of the analyte.
This application note details the essential steps for preparing biological samples, such as plasma, for Anaxirone analysis. It includes protocols for sample clean-up and extraction, as well as quantitative data from relevant studies.
2. Physicochemical Properties of Anaxirone
Understanding the fundamental properties of Anaxirone is key to developing a robust sample preparation workflow.
| Property | Value |
| Chemical Name | 1,2,4-Tris(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione |
| Synonyms | Anaxirone, 1,2,4-Triglycidyl urazol (TGU) |
| Molecular Formula | C₁₁H₁₅N₃O₅ |
| Molecular Weight | 269.25 g/mol |
| Water Solubility | 0.2 g/L (temperature not specified) |
3. Experimental Protocols
The following protocols describe the recommended procedures for preparing biological samples for Anaxirone analysis.
3.1. Materials and Reagents
-
Anaxirone reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Ethyl acetate (HPLC grade)
-
0.1% Formic acid in water and acetonitrile (optional, for LC-MS applications)
-
Centrifuge
-
Vortex mixer
-
Sample tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Syringe filters (0.22 µm)
-
Analytical balance
3.2. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution: Accurately weigh a known amount of Anaxirone reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent. These will be used to construct a calibration curve.
-
Spiking Solutions: Use the working standard solutions to spike blank biological matrix (e.g., plasma) to create calibration standards and quality control (QC) samples at various concentrations.
3.3. Sample Preparation from Plasma
This protocol utilizes protein precipitation followed by liquid-liquid extraction to isolate Anaxirone from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot a specific volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a small volume of the internal standard solution to each sample, standard, and QC sample (except for blank samples).
-
Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to the plasma sample. Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube.
-
Liquid-Liquid Extraction (LLE): Add an equal volume of a suitable extraction solvent (e.g., ethyl acetate) to the supernatant. Vortex for 2-3 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at a lower speed (e.g., 5,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully collect the upper organic layer, which contains the Anaxirone.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL) used for the HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
4. Data Presentation
The following table summarizes key quantitative parameters from a study on the analysis and pharmacokinetics of Anaxirone (TGU).[1]
| Parameter | Value |
| Assay Sensitivity | 250 ng/mL |
| Linearity Range | 0 - 30 µg |
| Half-life (Distribution Phase) | 1.5 min |
| Half-life (Elimination Phase) | 5 min |
| Apparent Volume of Distribution | 0.75 mL |
| Clearance | 0.10 mL/min |
| Elimination Rate Constant | 0.14 min⁻¹ |
5. Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the sample preparation process.
Anaxirone Sample Preparation Experimental Workflow
Logical Relationships in Anaxirone Sample Preparation
References
Application Notes and Protocols: The Use of 1,5-Anhydroglucitol (1,5-AG) in Longitudinal Studies of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Anhydroglucitol (1,5-AG), a naturally occurring dietary polyol, has emerged as a valuable biomarker for the intermediate-term monitoring of glycemic control in individuals with diabetes. Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG provides a more dynamic view of glycemic excursions over a 1-2 week period. This makes it particularly useful in longitudinal studies for assessing the efficacy of therapeutic interventions and understanding the impact of glycemic variability on the progression of diabetes and its complications. These application notes provide a comprehensive overview of the use of 1,5-AG in longitudinal diabetes research, including its biochemical basis, experimental protocols for its measurement, and a summary of key findings from longitudinal studies.
Biochemical Principle and Signaling Pathway
The utility of 1,5-AG as a biomarker is based on its renal handling. Under normal glycemic conditions, 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the proximal tubules by the Sodium-Glucose Co-transporters SGLT4 and SGLT2. However, when blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the high concentration of glucose competitively inhibits the reabsorption of 1,5-AG. This leads to an increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration. Therefore, lower serum levels of 1,5-AG are indicative of recent hyperglycemic episodes.
Quantitative Data from Longitudinal Studies
The following tables summarize key quantitative data from longitudinal studies investigating the utility of 1,5-AG in diabetes management and prognosis.
Table 1: 1,5-AG as a Marker of Glycemic Control in a U.S. Longitudinal Trial
A prospective study of 77 patients with type 1 (n=22) and type 2 (n=55) diabetes with suboptimal glycemic control (HbA1c ≥7%) undergoing therapeutic interventions over 8 weeks.[1]
| Parameter | Time Point | Median Change from Baseline | p-value |
| 1,5-Anhydroglucitol (1,5-AG) | Week 2 | +93% | < 0.05 |
| Fructosamine | Week 2 | -7% | < 0.05 |
| Random Glucose | Week 2 | -13% | < 0.05 |
| HbA1c | Week 4 | Significant Reduction | < 0.05 |
Table 2: Correlation and Concordance of 1,5-AG with Other Glycemic Markers (8-Week Study) [1]
| Correlation/Concordance | Comparison | Value | p-value |
| Spearman Correlation (ρ) | 1,5-AG vs. HbA1c | -0.6459 | < 0.0001 |
| Spearman Correlation (ρ) | 1,5-AG vs. Fructosamine | -0.6751 | < 0.0001 |
| Longitudinal Concordance | Direction of change in 1,5-AG vs. HbA1c | 89.6% of patients | N/A |
Table 3: 1,5-AG as a Predictor of Long-Term Complications in the Atherosclerosis Risk in Communities (ARIC) Study
A prospective cohort study with over 20 years of follow-up.
| Outcome | 1,5-AG Level | Hazard Ratio (HR) | 95% Confidence Interval (CI) |
| Incident Diabetes | <10 µg/mL vs. ≥10 µg/mL | Significantly Associated | N/A |
| Coronary Heart Disease | <6.0 µg/mL (in diabetes) | 3.85 | 3.11–4.78 |
| Ischemic Stroke | <6.0 µg/mL (in diabetes) | 3.48 | 2.66–4.55 |
| Heart Failure | <6.0 µg/mL (in diabetes) | 3.50 | 2.93–4.17 |
| All-Cause Mortality | <6.0 µg/mL (in diabetes) | 2.44 | 2.11–2.83 |
| Diabetic Retinopathy | <6 µg/mL vs. ≥10 µg/mL | 11-fold increased risk | N/A |
Experimental Protocols
Measurement of Serum 1,5-Anhydroglucitol (1,5-AG) using the GlycoMark™ Assay
The GlycoMark™ assay is a commercial enzymatic, colorimetric test for the quantitative determination of 1,5-AG in serum or plasma.
Principle: The assay involves a two-step enzymatic process. First, glucose in the sample is phosphorylated to glucose-6-phosphate by glucokinase to prevent interference. In the second step, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase (POD) to produce a colored product, the absorbance of which is proportional to the 1,5-AG concentration.
Specimen Requirements:
-
Specimen Type: Serum or plasma.
-
Container: Red-top tube, gel-barrier tube, or lavender-top (EDTA) tube.
-
Collection: Separate serum or plasma from cells within one hour of collection.
-
Storage and Stability:
-
Room temperature: 7 days
-
Refrigerated (2-8°C): 14 days
-
Frozen (-20°C or colder): 14 days (stable for up to 6 freeze/thaw cycles).
-
Representative Protocol (for automated chemistry analyzers):
-
Sample Preparation: No fasting is required. Use serum or plasma as collected.
-
Reagent Preparation: Use the GlycoMark™ Reagent 1 (pretreatment reagent) and Reagent 2 (coloring reagent) as provided by the manufacturer. Allow reagents to equilibrate to the analyzer's operating temperature.
-
Calibration: Perform a two-point calibration using the GlycoMark™ calibrators according to the instrument's specific protocol.
-
Quality Control: Assay low and high controls provided with the kit to validate the calibration curve and monitor assay performance.
-
Assay Procedure: a. The automated analyzer pipettes a small volume of the sample (e.g., 4 µL) into a reaction cuvette. b. Reagent 1 is added, and the mixture is incubated to allow for the enzymatic removal of glucose. c. Reagent 2 is added to initiate the color-forming reaction. d. The absorbance is measured at the appropriate wavelength (e.g., 546 nm primary, 700 nm secondary). e. The 1,5-AG concentration is calculated from the calibration curve.
Reference Intervals:
-
Adult Male: 10.7–32.0 μg/mL
-
Adult Female: 6.8–29.3 μg/mL
-
Glycemic control goal for diabetic patients: >10 μg/mL
Longitudinal Study Experimental Workflow
The following diagram illustrates a typical workflow for a longitudinal study incorporating 1,5-AG measurements.
Applications in Drug Development
The use of 1,5-AG in longitudinal studies is particularly relevant for drug development professionals for several reasons:
-
Early Assessment of Efficacy: Due to its rapid response to changes in glycemia, 1,5-AG can serve as an early indicator of a drug's therapeutic effect, often weeks before significant changes in HbA1c are observed. This can help in making earlier go/no-go decisions in clinical trials.
-
Evaluation of Postprandial Glucose Control: Many newer diabetes therapies target postprandial hyperglycemia. 1,5-AG is a more sensitive marker of post-meal glucose excursions than HbA1c and can be used to specifically assess the efficacy of such drugs.
-
Monitoring Glycemic Variability: Increased glycemic variability is an independent risk factor for diabetic complications. 1,5-AG provides a convenient measure of this variability and can be used to evaluate the effect of new drugs on stabilizing blood glucose levels.
-
Considerations for SGLT2 Inhibitors: It is crucial to note that SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes, directly interfere with the renal reabsorption of 1,5-AG, leading to artificially low levels. Therefore, 1,5-AG is not a reliable marker of glycemic control in patients treated with these agents. However, it has been proposed that very low 1,5-AG levels in these patients could serve as a marker of adherence to SGLT2 inhibitor therapy.
Limitations
-
Renal Function: The accuracy of 1,5-AG as a glycemic marker is dependent on normal renal function. Its use is not recommended in patients with stage 4 or 5 chronic kidney disease.
-
Drug Interactions: As mentioned, SGLT2 inhibitors invalidate the use of 1,5-AG for glycemic monitoring. Acarbose has also been reported to affect 1,5-AG levels.
-
Other Conditions: Low 1,5-AG levels have also been observed in pregnancy, advanced liver disease, and during periods of prolonged inability to eat.
1,5-Anhydroglucitol is a sensitive and responsive biomarker for short- to intermediate-term glycemic control. Its inclusion in longitudinal studies of diabetes provides valuable insights into the effectiveness of interventions and the impact of glycemic variability on disease progression and the development of complications. For researchers, scientists, and drug development professionals, 1,5-AG represents a powerful tool to complement traditional glycemic markers like HbA1c, enabling a more nuanced and dynamic assessment of glycemic status.
References
Troubleshooting & Optimization
Improving the accuracy and precision of Anhydroglycinol assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy and precision of Anhydroglycinol (also known as 1,5-anhydroglucitol or 1,5-AG) assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Question: Why am I seeing poor peak shape (e.g., tailing, fronting, or splitting) in my HPLC or GC-MS chromatogram?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to your sample, mobile phase, or instrument can be the cause.
-
Sample Issues:
-
Overloading: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.
-
-
Chromatography Issues (HPLC):
-
Column Contamination: Residual matrix components or previously analyzed compounds can interact with the analyte. Flush the column with a strong solvent.
-
Column Degradation: The stationary phase can degrade over time, especially at extreme pH values. Consider replacing the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is stable and appropriate for the column.
-
-
Instrumental Issues:
-
Dead Volume: Excessive tubing length or poor connections can cause peak broadening. Check all connections between the injector, column, and detector.
-
Injector Problems: A partially blocked injector needle or port can lead to split peaks. Perform routine maintenance on the autosampler.
-
Question: My assay has low sensitivity, and I'm struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve it?
Answer: Low sensitivity can be a significant hurdle, especially when analyzing samples with trace amounts of this compound.
-
Sample Preparation:
-
Concentration Step: Incorporate a sample concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to increase the analyte concentration before injection.
-
Reduce Matrix Effects: Biological matrices can suppress the analyte signal in mass spectrometry. Improve sample clean-up to remove interfering substances like phospholipids.
-
-
Instrumentation and Method:
-
Mass Spectrometry (MS): If using LC-MS/MS, optimize the ionization source parameters (e.g., gas flows, temperature) and collision energy for this compound. A well-optimized MS method can significantly boost sensitivity.
-
Derivatization (GC-MS): For GC-MS analysis, ensure the derivatization reaction (e.g., silylation) goes to completion to improve volatility and ionization efficiency.
-
Detector Choice (HPLC): For HPLC, consider using a more sensitive detector. Pulsed Amperometric Detection (PAD) is known for its high sensitivity in carbohydrate analysis.
-
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak shape distortion if the sample solvent is incompatible with the mobile phase.
Question: I'm observing high variability (%CV) between my replicates. What are the common causes of imprecision?
Answer: High coefficient of variation (%CV) indicates poor precision, meaning your measurements are not consistently reproducible.
-
Human Factor:
-
Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure all lab personnel are properly trained and that pipettes are regularly calibrated.
-
Sample Handling: Inconsistent timing of incubation steps or temperature fluctuations can affect results, particularly in ELISA and derivatization reactions.
-
-
Instrument Performance:
-
Autosampler/Injector: Inconsistent injection volumes from the autosampler can lead to variability. Perform a precision test on the injector.
-
Detector Fluctuation: Drifts in detector response can occur. Allow the instrument to fully warm up and stabilize before running samples.
-
-
Method Robustness:
-
Sample Preparation: Incomplete or variable recovery during sample extraction (e.g., SPE, LLE) is a common cause. Optimize the extraction protocol and consider using a suitable internal standard.
-
Analyte Stability: this compound may degrade during sample processing or storage. Assess its stability under your experimental conditions.
-
Question: My results are consistently higher or lower than the expected values. How can I troubleshoot this inaccuracy?
Answer: Inaccuracy, or bias, means your measured values are systematically different from the true value.
-
Calibration Issues:
-
Standard Purity: The purity of your this compound reference standard is critical. Use a certified reference standard if available.
-
Stock Solution Preparation: Errors in weighing the standard or in serial dilutions will affect the entire calibration curve. Prepare stock solutions independently and cross-verify.
-
Calibration Model: Using an inappropriate regression model (e.g., linear vs. quadratic) for your calibration curve can introduce bias.
-
-
Matrix Effects (LC-MS/MS):
-
Ion Suppression/Enhancement: Co-eluting compounds from the biological matrix can alter the ionization efficiency of this compound, leading to under- or over-estimation.
-
Mitigation: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is unavailable, improve sample clean-up or modify chromatographic conditions to separate the analyte from interfering matrix components.
-
-
Interference:
-
Cross-Reactivity (ELISA): In ELISA, structurally similar molecules can cross-react with the antibody, leading to inaccurate results. For example, galactose has been shown to interfere with some 1,5-AG assays in saliva.
-
Co-elution (Chromatography): An interfering compound that has the same retention time and detector response as this compound will cause bias. Improve chromatographic resolution to separate the peaks.
-
Frequently Asked Questions (FAQs)
Question: What is the difference between accuracy and precision in the context of a bioanalytical assay?
Answer:
-
Accuracy refers to how close a measured value is to the true or accepted value. It is a measure of systematic error or bias.
-
Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is typically expressed as the coefficient of variation (%CV).
An ideal assay is both accurate and precise.
Question: What are the primary analytical methods used for this compound quantification?
Answer: The main methods for quantifying this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each has its own advantages and disadvantages in terms of sensitivity, specificity, and throughput.
| Method | Principle | Typical Sensitivity | Common Issues |
| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection. | High | Requires derivatization; can be time-consuming. |
| HPLC-PAD | Separation by liquid chromatography, followed by pulsed amperometric detection. | High (detects as low as 0.1 mg/L) | Requires dedicated detector; potential for matrix interference. |
| LC-MS/MS | Separation by liquid chromatography, followed by tandem mass spectrometry. | Very High | Susceptible to matrix effects (ion suppression/enhancement). |
| ELISA | Competitive immunoassay where sample this compound competes with a labeled version for antibody binding sites. | Moderate (e.g., 0.6 ug/mL) | Potential for cross-reactivity with similar structures. |
Question: How can I minimize matrix effects in my LC-MS/MS assay?
Answer: Matrix effects, which are the alteration of ionization efficiency due to co-eluting matrix components, are a primary challenge in LC-MS/MS bioanalysis.
Question: What are the best practices for sample collection and storage to ensure this compound stability?
Answer: Ensuring the integrity of this compound from collection to analysis is crucial for reliable data.
-
Sample Collection: For plasma, use EDTA or heparin as an anticoagulant and process samples promptly. For serum, allow blood to clot completely before centrifugation.
-
Processing: Process samples at colder temperatures (e.g., on ice) to minimize potential enzymatic degradation.
-
Storage: For short-term storage (up to 5-7 days), refrigeration at 4°C is generally acceptable. For long-term storage, samples should be kept frozen at -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can lead to analyte degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Experimental Protocols
Protocol 1: General Workflow for LC-MS/MS Bioanalysis
This protocol outlines a typical workflow for the quantification of this compound in a biological matrix like plasma.
Methodology:
-
Sample Thawing: Thaw biological samples (e.g., plasma) on ice.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard (ideally, a stable isotope-labeled this compound) to all samples, calibrators, and quality controls (QCs).
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase to enhance compatibility and sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
-
Chromatography: Separate this compound from other components using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining polar molecules.
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard using the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the curve.
Protocol 2: Competitive Inhibition ELISA
This protocol describes the general steps for a competitive ELISA to measure this compound.
Principle: this compound in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-labeled) this compound for binding to a limited number of antibody sites pre-coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Bring all components to room temperature before use.
-
Standard/Sample Addition: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add the HRP-labeled this compound to all wells. Incubate the plate to allow for the competitive binding reaction to occur.
-
Washing: Wash the plate several times with the provided wash buffer to remove any unbound components.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate, leading to color development.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the OD of the standards against their concentrations. The concentration of this compound in the samples is determined by comparing their OD to the standard curve.
Optimization of sample storage and handling for Anhydroglycinol stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Anhydroglycinol samples?
A1: The main factors influencing the stability of this compound, similar to other polyols and anhydro sugars, are temperature, moisture, light, and pH.[1][2][3] Exposure to high temperatures can accelerate degradation, while moisture can lead to hydrolysis of the anhydro ring.[3][4][5] Certain pH conditions, particularly strongly acidic or basic environments, may also catalyze degradation.
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: For short-term storage (up to 72 hours), it is recommended to keep this compound samples at 2-8°C in a tightly sealed container, protected from light. For long-term storage, samples should be stored at -20°C or below, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]
Q3: How should I handle this compound samples upon removal from storage?
A3: When removing samples from cold storage, it is crucial to allow them to equilibrate to ambient temperature before opening the container. This prevents condensation from introducing moisture into the sample. Once equilibrated, handle the sample quickly and reseal the container promptly.
Q4: What are the visible signs of this compound degradation?
A4: Visual indicators of degradation can include a change in color, the appearance of cloudiness or precipitation in solutions, or a change in the physical state of a solid sample (e.g., clumping or deliquescence). However, significant degradation can occur without any visible changes. Therefore, analytical testing is essential to confirm stability.
Q5: Which analytical techniques are suitable for assessing this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, RI, or MS) is a common and effective method for quantifying the parent compound and detecting degradation products.[7][8][9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially with derivatization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Stored Samples | Improper storage temperature. | Verify storage unit temperature logs. Ensure samples are stored at ≤ -20°C for long-term storage. |
| Moisture contamination. | Review sample handling procedures. Ensure containers are tightly sealed and equilibrated to room temperature before opening. Consider using desiccants in storage containers. | |
| Exposure to light. | Store samples in amber vials or protect them from light with aluminum foil. | |
| Appearance of Unexpected Peaks in Chromatogram | Sample degradation. | Analyze a freshly prepared sample as a control. If new peaks are present in the stored sample, it indicates degradation. Attempt to identify degradation products via LC-MS. |
| Contamination. | Review solvent purity and sample preparation procedures. Ensure all glassware and equipment are clean. | |
| Variability Between Aliquots of the Same Sample | Incomplete dissolution or precipitation. | Ensure the sample is fully dissolved before aliquoting. Vortex or sonicate if necessary. |
| Inconsistent sample handling. | Standardize all sample handling and storage procedures across all users. | |
| pH Shift in Buffered Solutions | Degradation leading to acidic or basic byproducts. | Monitor the pH of stored solutions over time. A significant change may indicate degradation. |
| CO2 absorption from the atmosphere. | Prepare and store buffered solutions under an inert atmosphere if they are sensitive to pH changes. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Solid State
| Storage Condition | Timepoint | Purity (%) | Appearance |
| 25°C / 60% RH | 0 months | 99.8 | White crystalline powder |
| 3 months | 98.5 | Slight yellowing | |
| 6 months | 96.2 | Yellowish, slight clumping | |
| 40°C / 75% RH | 0 months | 99.8 | White crystalline powder |
| 1 month | 95.1 | Yellow powder | |
| 3 months | 88.7 | Brownish, significant clumping | |
| 2-8°C | 0 months | 99.8 | White crystalline powder |
| 12 months | 99.6 | No change | |
| -20°C | 0 months | 99.8 | White crystalline powder |
| 24 months | 99.7 | No change |
Table 2: Hypothetical Stability of this compound in a 1 mg/mL Aqueous Solution
| Storage Condition | Timepoint | Concentration (mg/mL) | pH |
| 25°C | 0 hours | 1.00 | 6.8 |
| 24 hours | 0.95 | 6.5 | |
| 72 hours | 0.88 | 6.2 | |
| 2-8°C | 0 days | 1.00 | 6.8 |
| 7 days | 0.99 | 6.8 | |
| 14 days | 0.98 | 6.7 | |
| -20°C | 0 months | 1.00 | 6.8 |
| 6 months | 0.99 | 6.8 | |
| 12 months | 0.99 | 6.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Add 3% H2O2 to the stock solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid sample and the stock solution at 80°C for 24 and 48 hours.
-
Photostability: Expose the solid sample and the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Assess the decrease in the main peak area and the formation of any new peaks.
Protocol 2: Long-Term Stability Study of this compound
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Packaging: Package this compound in containers that mimic the intended long-term storage containers.
-
Storage Conditions: Place the samples in stability chambers maintained at the desired conditions (e.g., 2-8°C and -20°C).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a representative number of samples from the stability chambers.
-
Sample Analysis: Allow the samples to equilibrate to room temperature and perform a full suite of analytical tests, including:
-
Appearance
-
Purity assay (by HPLC)
-
Related substances (degradation products)
-
Moisture content (for solid samples)
-
-
Data Analysis: Trend the analytical data over time to establish the stability profile and determine the shelf-life of the product.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. hbtshg.net [hbtshg.net]
- 2. imenpol.com [imenpol.com]
- 3. koyonchem.com [koyonchem.com]
- 4. Hydrolysis of Anhydrosugars over a Solid Acid Catalyst for Saccharification of Cellulose via Pyrolysis | Scientific.Net [scientific.net]
- 5. Analysis of Anhydrosugars - Celignis Biomass Analysis Laboratory [celignis.com]
- 6. bdmaee.net [bdmaee.net]
- 7. Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Glucose, fructose and 1,5-Anhydroglucitol in plasma of diabetic patients by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the Analysis of Anhydroglycinol in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Anhydroglycinol in plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in plasma challenging?
This compound is a small, highly polar molecule. Its high polarity, attributed to multiple hydroxyl groups, makes it susceptible to significant matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS/MS) in complex biological matrices like plasma. The co-elution of endogenous plasma components, such as phospholipids and salts, can interfere with the ionization of this compound, leading to ion suppression or enhancement and compromising the accuracy and reproducibility of quantitative results.
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix. For this compound, this can manifest as:
-
Ion Suppression: Reduced signal intensity, leading to poor sensitivity and underestimation of the analyte concentration.
-
Ion Enhancement: Increased signal intensity, causing an overestimation of the analyte concentration.
-
Poor Reproducibility: Inconsistent results across different plasma samples due to variability in the matrix composition.
Q3: How can I qualitatively assess matrix effects for this compound?
A post-column infusion experiment is a common method for the qualitative assessment of matrix effects.[1][2] This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank plasma extract is then injected. Any deviation (dip or peak) in the baseline signal of this compound indicates the retention time windows where ion suppression or enhancement occurs.
Q4: How can I quantitatively measure matrix effects?
The matrix factor (MF) provides a quantitative measure of the matrix effect. It is calculated by comparing the peak area of this compound in a post-extraction spiked plasma sample to the peak area of a pure standard solution at the same concentration.
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
It is recommended to assess the matrix factor in at least six different lots of plasma to evaluate the lot-to-lot variability.[1]
Q5: What are the primary strategies to overcome matrix effects for this compound?
The main strategies revolve around three key areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Chromatographic Separation: To separate this compound from co-eluting matrix interferences.
-
Use of a Suitable Internal Standard: To compensate for any remaining matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Problem 1: Poor reproducibility of results between different plasma lots.
-
Possible Cause: Lot-to-lot variability in the plasma matrix is leading to inconsistent ion suppression or enhancement.
-
Troubleshooting Steps:
-
Assess Matrix Factor Variability: Determine the matrix factor in at least six different lots of blank plasma. A high coefficient of variation (%CV) indicates significant variability.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove a broader range of interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing more accurate correction.
-
Problem 2: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: Identify the retention time regions with the most significant ion suppression.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., HILIC for polar compounds) to shift the retention time of this compound away from suppression zones.[3]
-
Enhance Sample Preparation: Move from a simple protein precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or SPE.
-
Problem 3: Non-linear calibration curve, especially at the lower or upper ends.
-
Possible Cause: Concentration-dependent matrix effects or detector saturation at high concentrations.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect at Different Concentrations: Calculate the matrix factor at low, medium, and high concentrations to check for concentration dependency.
-
Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components.[1] However, this may compromise the limit of quantitation.
-
Optimize Detector Settings: Ensure the detector is not saturated at the upper concentration levels of the calibration curve.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize the expected performance of different sample preparation methods for the analysis of highly polar analytes like this compound in plasma. The data is based on literature values for compounds with similar physicochemical properties and should be used as a guide for method development.
Table 1: Analyte Recovery
| Sample Preparation Method | Typical Recovery (%) for Polar Analytes | Key Considerations |
| Protein Precipitation (PPT) | ||
| Acetonitrile | 70 - 90 | Simple and fast, but can result in significant matrix effects.[4] |
| Methanol | 80 - 95 | May provide better recovery for very polar compounds compared to acetonitrile.[4] |
| Liquid-Liquid Extraction (LLE) | ||
| Ethyl Acetate | 30 - 60 | Generally poor recovery for highly polar analytes.[5] |
| Methyl-tert-butyl ether (MTBE) | 40 - 70 | Can be more effective than ethyl acetate for some polar compounds. |
| Solid-Phase Extraction (SPE) | ||
| Reversed-Phase (C18) | 50 - 80 | May require ion-pairing agents for good retention of highly polar analytes. |
| Hydrophilic Interaction (HILIC) | 85 - 105 | Excellent for retaining and concentrating highly polar compounds.[3] |
| Mixed-Mode Cation Exchange | > 90 | Effective for polar basic compounds. |
Table 2: Matrix Effect (Matrix Factor)
| Sample Preparation Method | Typical Matrix Factor (MF) for Polar Analytes | Level of Matrix Effect Reduction |
| Protein Precipitation (PPT) | ||
| Acetonitrile | 0.4 - 0.8 | Low |
| Methanol | 0.5 - 0.9 | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | ||
| Ethyl Acetate | 0.7 - 1.1 | Moderate |
| Methyl-tert-butyl ether (MTBE) | 0.8 - 1.2 | Moderate to High |
| Solid-Phase Extraction (SPE) | ||
| Reversed-Phase (C18) | 0.8 - 1.1 | High |
| Hydrophilic Interaction (HILIC) | 0.9 - 1.1 | Very High |
| Mixed-Mode Cation Exchange | 0.9 - 1.2 | Very High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a HILIC Cartridge
This protocol is recommended for efficient cleanup and concentration of this compound from plasma.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a suitable internal standard solution and 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Cartridge Conditioning: Condition a HILIC SPE cartridge (e.g., silica-based) with 1 mL of acetonitrile followed by 1 mL of a mixture of acetonitrile and water (e.g., 95:5 v/v).
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of acetonitrile/water (95:5 v/v) to remove less polar interferences.
-
Elution: Elute this compound with 1 mL of a more polar solvent mixture, such as acetonitrile/water (50:50 v/v) or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
For labs preferring Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of the highly polar this compound. Silylation is a common derivatization technique for compounds with hydroxyl groups.[6][7][8]
-
Sample Preparation: Extract this compound from plasma using the SPE protocol described above and evaporate the eluate to complete dryness.
-
Derivatization Reaction:
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried extract.
-
Seal the reaction vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
GC-MS Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS system.
Visualizations
Caption: Workflow for this compound analysis in plasma using SPE.
Caption: Workflow for this compound derivatization for GC-MS analysis.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gcms.cz [gcms.cz]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: High-Throughput Anhydroglycinol Screening
Welcome to the technical support center for high-throughput Anhydroglycinol screening. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for refining your screening methods.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a high-throughput screening (HTS) assay for this compound?
A1: A high-throughput screening assay for this compound is typically a biochemical assay designed to rapidly assess the effect of a large number of compounds on this compound levels. The most common approach would be to adapt the known enzymatic colorimetric or fluorometric assays into a microplate format (384- or 1536-well).[1][2][3] This usually involves the enzyme pyranose oxidase, which catalyzes the oxidation of this compound, producing hydrogen peroxide (H2O2). The H2O2 is then detected by a secondary reaction that generates a fluorescent or luminescent signal.[4]
Q2: Which detection methods are suitable for a high-throughput this compound assay?
A2: Several detection methods can be adapted for high-throughput screening of this compound. These include:
-
Fluorescence Intensity (FI): A common and sensitive method where the H2O2 produced from the pyranose oxidase reaction is coupled to a fluorogenic substrate (e.g., Amplex Red) via horseradish peroxidase (HRP).[4]
-
Luminescence: Similar to fluorescence, the H2O2 can be used to drive a chemiluminescent reaction, for example, with luminol and a suitable catalyst. Luminescence assays often have a high signal-to-background ratio.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method can be used to design a competitive immunoassay for this compound, offering high sensitivity and reduced background interference.[5][6][7][8]
-
Fluorescence Polarization (FP): An FP-based assay could be developed as a competitive binding assay where a fluorescently labeled this compound analog competes with unlabeled this compound for binding to a specific antibody or binding protein.[9][10][11]
Q3: What are the critical parameters to optimize for an HTS assay for this compound?
A3: Key parameters to optimize include:
-
Enzyme Concentration: The concentration of pyranose oxidase and any coupling enzymes (like HRP) should be optimized for a robust signal window and a linear response.
-
Substrate Concentration: The concentration of the detection substrate (e.g., Amplex Red, luminol) needs to be carefully determined to ensure it is not rate-limiting.
-
Incubation Time: The reaction time should be long enough to generate a stable and detectable signal but short enough to maintain high throughput.
-
DMSO Tolerance: Since compound libraries are typically dissolved in DMSO, the assay must be tolerant to the final concentration of DMSO in the wells.[12]
-
Buffer Composition: pH, ionic strength, and the presence of any necessary cofactors in the assay buffer should be optimized for enzyme activity and stability.
Q4: How can I validate my high-throughput this compound screening assay?
A4: Assay validation is crucial to ensure the reliability of your screening data. Key validation parameters include:
-
Z'-factor: This is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][13][14]
-
Signal-to-Background (S/B) Ratio: A high S/B ratio is desirable for distinguishing true hits from noise.
-
Coefficient of Variation (%CV): This measures the variability of the assay and should ideally be below 10-15%.[15]
-
Pilot Screen: A small-scale screen with a subset of the compound library can help identify potential issues before committing to a full-scale campaign.[14]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability (%CV > 20%)
| Potential Cause | Troubleshooting Step |
| Inconsistent liquid handling | Calibrate and validate all automated liquid handlers and pipettes. Ensure tips are properly seated and free of air bubbles. |
| Edge effects in microplates | Use a plate sealer to minimize evaporation. Consider leaving the outer wells empty or filling them with buffer. |
| Reagent instability | Prepare fresh reagents daily. Ensure enzymes are stored correctly and not subjected to multiple freeze-thaw cycles.[16] |
| Incomplete mixing | Optimize the mixing step after reagent addition. This could involve shaking or centrifugation. |
Issue 2: Low Signal-to-Background (S/B) Ratio
| Potential Cause | Troubleshooting Step |
| Suboptimal reagent concentrations | Re-optimize the concentrations of enzymes and substrates. A matrix titration can be helpful. |
| Short incubation time | Increase the incubation time to allow for more product formation, ensuring the reaction remains in the linear range. |
| High background from assay components | Test each reagent individually for intrinsic fluorescence or luminescence. Consider using alternative reagents with lower background. |
| Quenching of signal by buffer components | Ensure the buffer composition is compatible with the detection chemistry. |
Issue 3: High Rate of False Positives
| Potential Cause | Troubleshooting Step |
| Compound autofluorescence | Pre-screen compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.[17] |
| Compound interference with detection chemistry | Run a counterscreen without the primary enzyme (pyranose oxidase) to identify compounds that directly interact with the detection reagents (e.g., HRP, Amplex Red).[18] |
| Compound-induced light scattering | Visually inspect plates for precipitates. Compounds that are not fully soluble can scatter light and interfere with optical measurements. |
| Reactive compounds | Use computational filters to flag and remove known pan-assay interference compounds (PAINS) from your hit list.[18] |
Issue 4: High Rate of False Negatives
| Potential Cause | Troubleshooting Step |
| Compound quenching of fluorescence/luminescence | Run a counterscreen to identify compounds that quench the signal of the fluorescent/luminescent product. |
| Insufficient compound concentration | Ensure the screening concentration is appropriate for the expected potency of the compounds in the library. |
| Assay conditions not optimal for hit detection | Re-evaluate the assay parameters (e.g., enzyme concentration, incubation time) to ensure they are sensitive enough to detect modest inhibition or activation. |
| Degradation of active compounds | Verify the stability of hit compounds in the assay buffer over the course of the experiment. |
Experimental Protocols
Protocol: High-Throughput Fluorescence-Based this compound Screening Assay
This protocol is a hypothetical adaptation of a known enzymatic assay for this compound for use in a 384-well high-throughput screening format.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
This compound Standard: Prepare a stock solution of 10 mM this compound in Assay Buffer.
-
Pyranose Oxidase (PROD) Solution: Prepare a 2 U/mL solution of PROD in Assay Buffer.
-
Horseradish Peroxidase (HRP) Solution: Prepare a 10 U/mL solution of HRP in Assay Buffer.
-
Amplex Red Solution: Prepare a 1 mM stock solution of Amplex Red in DMSO.
-
Compound Library: Compounds pre-diluted to 1 mM in DMSO in a 384-well plate.
2. Assay Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the corresponding wells of a 384-well black, clear-bottom assay plate.
-
Reagent Addition:
-
Add 5 µL of Assay Buffer to all wells.
-
Add 5 µL of a pre-mixed solution containing this compound (final concentration 100 µM), HRP (final concentration 1 U/mL), and Amplex Red (final concentration 50 µM) to all wells.
-
-
Initiation of Reaction: Add 5 µL of the PROD solution (final concentration 0.2 U/mL) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Signal Detection: Read the fluorescence intensity on a plate reader with excitation at ~530-560 nm and emission at ~590 nm.
3. Data Analysis:
-
Normalization: Normalize the data to the plate controls (e.g., % inhibition relative to DMSO-only wells).
-
Hit Identification: Identify "hits" based on a predefined threshold (e.g., >3 standard deviations from the mean of the control wells).
Visualizations
Caption: High-throughput screening workflow for this compound.
Caption: Decision tree for troubleshooting common HTS issues.
Caption: Mechanism of fluorescence-based this compound detection.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 4. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical interferences in Anhydroglycinol measurement.
Welcome to the technical support center for Anhydroglycinol (1,5-Anhydro-D-glucitol, 1,5-AG) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable 1,5-AG measurements.
Frequently Asked Questions (FAQs)
Q1: What is 1,5-Anhydroglycinol (1,5-AG) and why is it measured?
A1: 1,5-Anhydroglycinol (1,5-AG) is a naturally occurring, chemically stable monosaccharide.[1] Its concentration in serum remains stable under normal blood glucose conditions. However, when blood glucose levels exceed the renal threshold for reabsorption, the reabsorption of 1,5-AG is competitively inhibited by glucose, leading to a decrease in its serum levels. This makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting blood glucose changes over the preceding 1-2 weeks.[1] It is particularly responsive to postprandial hyperglycemia.[2][3]
Q2: What are the common methods for measuring 1,5-AG?
A2: The most common methods for 1,5-AG measurement are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] High-performance liquid chromatography (HPLC) with various detectors and electrochemical impedance spectroscopy (EIS) are also used.[5][6][7]
Q3: In which biological samples can 1,5-AG be measured?
A3: 1,5-AG is typically measured in serum or plasma.[4] It can also be detected in saliva and urine, although measurement in these matrices can present unique challenges.[1][6] For instance, urine has significantly lower levels of 1,5-AG, requiring a more sensitive detection method.[6]
Troubleshooting Guide
Issue 1: Discrepancy between Enzymatic Assay and LC-MS/MS Results
Q: My 1,5-AG measurements from an enzymatic assay (e.g., GlycoMark™) are significantly different from those obtained by LC-MS/MS. What could be the cause?
A: This discrepancy can arise from several factors, particularly the sample matrix and the presence of interfering substances.
-
Saliva Samples: Enzymatic assays for 1,5-AG in saliva are prone to interference from other structurally similar sugars, such as galactose and pyranose.[1][8] The GlycoMark™ assay signal in saliva, for example, has been shown to be dominated by galactose.[8] LC-MS/MS is generally more specific and less susceptible to this type of interference.
-
Uremic Patients: In patients with uremia, high concentrations of substances like myo-inositol can interfere with enzymatic assays, leading to inaccurate 1,5-AG readings.[9] LC-MS/MS is the recommended method for this patient population due to its higher specificity.[9]
-
General Matrix Effects: While LC-MS/MS is highly specific, it can be affected by matrix effects (ion suppression or enhancement) from unidentified substances in the sample.[10] This can lead to either falsely high or low results if not properly controlled for.
Issue 2: Poor Reproducibility or Inconsistent Results in LC-MS/MS Analysis
Q: I am experiencing poor reproducibility in my 1,5-AG measurements using LC-MS/MS. What are the potential sources of this variability?
A: Inconsistent results in LC-MS/MS can stem from sample preparation, chromatography, or mass spectrometry parameters.
-
Sample Preparation: Incomplete protein precipitation or inconsistent sample dilution can introduce variability. The use of an isotope-labeled internal standard is crucial to control for variations during sample preparation and analysis.[4]
-
Chromatographic Separation: Inadequate chromatographic separation can lead to co-elution of interfering compounds that are isobaric with 1,5-AG (i.e., have the same mass).[10] This can affect the accuracy and reproducibility of quantification. Optimizing the column type, mobile phase composition, and gradient is essential.[10]
-
Matrix Effects: Ion suppression or enhancement caused by the sample matrix can be a significant source of variability.[10] A quantitative matrix effect study or a post-column infusion study can help evaluate these effects.[10]
Issue 3: Unexpectedly Low or Undetectable 1,5-AG Levels
Q: My 1,5-AG results are consistently lower than expected or below the limit of detection. What should I investigate?
A: Several factors could contribute to unexpectedly low 1,5-AG readings.
-
Analyte Stability: 1,5-AG is generally stable. However, improper sample handling and storage could potentially lead to degradation. One study found 1,5-AG to be stable at 4°C for 7 days, at 22°C for 5 days, at -80°C for 14 days, and for three freeze-thaw cycles at -80°C.[11]
-
Method Sensitivity: The analytical method may not be sensitive enough for the sample type. For example, 1,5-AG levels in urine are much lower than in plasma, requiring a highly sensitive method like LC/MS3.[6]
-
Patient Population: In diabetic patients, particularly those with poor glycemic control, 1,5-AG levels are expected to be markedly reduced.[4] Similarly, uremic patients may have significantly lower serum 1,5-AG concentrations.[9]
Quantitative Data Summary
| Parameter | Enzymatic Assay (GlycoMark™ on Hitachi 917)[11] | LC-MS/MS[4] |
| Linearity | Up to 110 µg/mL | 1 - 50 µg/mL |
| Intra-assay Imprecision | 1.3% to 3.8% | Not explicitly stated |
| Inter-assay Imprecision | 0.79% to 3.7% | Not explicitly stated |
| Limit of Detection | 0.49 µg/mL | Not explicitly stated |
| Interference (Triglyceride) | <10% up to 12.6 mmol/L | Not explicitly stated |
| Interference (Hemoglobin) | <10% up to 12.1 g/L | Not explicitly stated |
| Interference (Bilirubin) | <10% up to 911.4 µmol/L | Not explicitly stated |
Experimental Protocols
Protocol 1: 1,5-AG Measurement by LC-MS/MS
This protocol is a generalized procedure based on a published method.[4]
-
Sample Preparation:
-
To a plasma sample, add an appropriate amount of an isotope-labeled internal standard.
-
Perform protein precipitation using a suitable solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for 1,5-AG and the internal standard.
-
Protocol 2: 1,5-AG Measurement by Enzymatic Assay (General Workflow)
This protocol outlines the general steps for an automated enzymatic assay.
-
Sample Handling:
-
Use serum or plasma samples.
-
Ensure samples are properly stored and thawed before analysis.
-
-
Automated Analysis:
-
Load samples, calibrators, and controls onto a compatible clinical chemistry analyzer (e.g., Hitachi 917).[11]
-
The analyzer automatically performs the following steps:
-
Sample and reagent pipetting.
-
Incubation of the sample with the assay reagents, which typically include an enzyme like pyranose oxidase.
-
Colorimetric measurement of the reaction product (e.g., H2O2).[5]
-
-
-
Data Calculation:
-
The analyzer's software calculates the 1,5-AG concentration based on the calibration curve.
-
Visualizations
Caption: Workflow for 1,5-AG measurement by LC-MS/MS.
Caption: Troubleshooting logic for discrepant 1,5-AG results.
References
- 1. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 2. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of 1,5-Anhydroglucitol by Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay. [vivo.weill.cornell.edu]
- 9. Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. Research Portal [researchworks.creighton.edu]
- 12. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GC-MS Sensitivity for Anhydroglycinol Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) methods for detecting low concentrations of Anhydroglycinol.
Troubleshooting Guide: Low this compound Signal Intensity
Low or no signal for this compound can be a significant hurdle in quantitative and qualitative analysis. This guide provides a systematic approach to identifying and resolving the root cause of poor sensitivity.
Problem: Weak or Absent this compound Peak
| Potential Cause | Recommended Action |
| Inadequate Derivatization | This compound, like other amino sugars, is non-volatile and requires derivatization to be amenable to GC-MS analysis. Incomplete or inefficient derivatization is a primary cause of low signal. Verify Reagent Quality: Ensure derivatization reagents (e.g., silylating agents like BSTFA, MSTFA, or reagents for acetylation) are fresh and have been stored under appropriate conditions to prevent degradation from moisture.[1][2]Optimize Reaction Conditions: Review and optimize derivatization parameters, including temperature, reaction time, and reagent-to-sample ratio. For silylation, heating at 70°C for 30 minutes is a common starting point.[2]Sample Dryness: Ensure the sample is completely dry before adding derivatization reagents. Residual water or solvents can quench the reaction. Lyophilization is an effective drying method.[1]Consider Alternative Derivatization: If silylation proves ineffective, consider other methods such as acetylation to form alditol acetates, which can yield a single, stable peak for each sugar.[2][3] |
| Sample Preparation Issues | Issues during sample extraction and preparation can lead to the loss of the analyte before it reaches the instrument. Extraction Efficiency: Evaluate the efficiency of your extraction protocol for this compound from the sample matrix. Consider a liquid-liquid extraction step to concentrate the analyte and remove interfering substances.[4][5]Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure your sample handling and preparation steps are optimized to maintain its stability. |
| GC-MS System Inefficiency | The instrument itself can be a source of signal loss. A systematic check from injection to detection is necessary. Inlet Issues: A contaminated or non-inert inlet liner can lead to analyte adsorption or degradation. Use a deactivated liner with wool to aid in volatilization and protect the column.[3] Regularly replace the septum and liner.Column Performance: Ensure you are using an appropriate GC column. A mid-polarity column is often suitable for derivatized sugars. Column bleed or contamination can increase noise and obscure low-level signals. Consider trimming the column or baking it out according to the manufacturer's instructions.MS Detector Settings: Optimize the MS parameters for your target analyte. This includes ensuring the ion source is clean and the detector voltage (gain) is set appropriately.[6] Perform a tune of the mass spectrometer to check its performance. |
| Suboptimal Method Parameters | The GC and MS method parameters play a critical role in sensitivity. Injection Technique: For trace analysis, a splitless injection is generally preferred over a split injection to introduce more of the sample onto the column.[4]Oven Temperature Program: A slow initial ramp rate can help to focus the analyte band at the head of the column, leading to sharper peaks and better signal-to-noise.Mass Spectrometry Mode: For maximum sensitivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode rather than full scan mode. Choose characteristic, abundant ions for this compound derivatives. |
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization method for enhancing this compound sensitivity in GC-MS?
A1: Silylation is a very common and effective method for derivatizing compounds with active hydrogens, like the hydroxyl and amine groups in this compound.[7] Trimethylsilylation (TMS) using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) significantly increases the volatility of the analyte.[1][8] For complex samples where multiple derivatized isomers may form, a two-step process of oximation followed by silylation can simplify the chromatogram by reducing the number of peaks per sugar.[2] Another robust method is the formation of alditol acetates, which typically yields a single, stable derivative per sugar.[2][9] The choice of method may require empirical testing to determine the best performance for your specific sample matrix and analytical goals.
Q2: My baseline is noisy, making it difficult to detect low concentrations of this compound. What can I do?
A2: A noisy baseline can originate from several sources. Here are some troubleshooting steps:
-
Check for Leaks: Air leaks in the GC system are a common cause of a noisy baseline. Use an electronic leak detector to check all fittings, especially at the inlet and detector.
-
Contaminated Carrier Gas: Ensure high-purity carrier gas is used and that gas traps are functioning correctly to remove oxygen, moisture, and hydrocarbons.
-
Column Bleed: High column bleed, often seen at elevated temperatures, will increase baseline noise. Ensure you are operating within the column's recommended temperature range. If the column is old or has been contaminated, it may need to be replaced.
-
Dirty Ion Source: A contaminated ion source in the mass spectrometer will lead to a higher background signal. Regular cleaning of the ion source is crucial for maintaining sensitivity.
Q3: How can I confirm that my derivatization reaction was successful?
A3: There are several ways to confirm successful derivatization:
-
Analyze a Standard: Derivatize a known standard of this compound and compare the resulting chromatogram to what is expected. The presence of a sharp, well-defined peak at the expected retention time is a good indicator of success.
-
Mass Spectrum Analysis: The mass spectrum of the derivatized peak should show characteristic ions corresponding to the derivatized this compound molecule. For example, silylated compounds will often show characteristic fragments from the loss of trimethylsilyl groups.
-
Monitor for Un-derivatized Analyte: If you inject an underivatized standard, you should see little to no peak, as it is not volatile enough for GC analysis. If you see a broad, tailing peak early in the chromatogram after derivatization, it may indicate the presence of un-derivatized or partially derivatized analyte.
Q4: What are the ideal GC-MS parameters for low-level this compound analysis?
A4: While optimal parameters will vary depending on the specific instrument and column used, here is a general starting point for a method to detect low concentrations of derivatized this compound:
-
Injection Mode: Splitless
-
Inlet Temperature: 250 °C
-
Column: A 30m x 0.25mm ID, 0.25µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Selected Ion Monitoring (SIM) using 3-4 characteristic ions of the derivatized this compound.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for the silylation of this compound.
Materials:
-
This compound standard or dried sample extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Add 50 µL of anhydrous pyridine to the dried sample in a GC vial to dissolve the analyte.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Formation of Alditol Acetates from this compound
This two-step protocol converts this compound into its alditol acetate derivative.
Materials:
-
This compound standard or dried sample extract
-
Sodium borohydride solution (10 mg/mL in 1 M NH4OH)
-
Acetic anhydride
-
1-methylimidazole
-
Glacial acetic acid
-
Dichloromethane
-
Water bath
Procedure:
-
Reduction:
-
Dissolve the dried sample in 250 µL of the sodium borohydride solution.
-
Incubate at 40 °C for 90 minutes.
-
Stop the reaction by the dropwise addition of glacial acetic acid until bubbling ceases.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
-
Acetylation:
-
To the dried residue, add 200 µL of acetic anhydride and 30 µL of 1-methylimidazole.
-
Vortex to mix and let the reaction proceed at room temperature for 15 minutes.
-
Stop the reaction by adding 1 mL of deionized water.
-
Vortex vigorously and allow the phases to separate.
-
Extract the lower organic layer containing the alditol acetate derivative with dichloromethane.
-
The extract is ready for GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for low this compound GC-MS signal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 4. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Detecting derivatized amino acids by gc/ms - Chromatography Forum [chromforum.org]
- 9. research.bangor.ac.uk [research.bangor.ac.uk]
Technical Support Center: Process Improvements for the Synthetic Route to Anhydroglycinol
Welcome to the Technical Support Center for the synthesis of Anhydroglycinol, also known in the scientific community as 2,5-anhydro-D-glucitol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support process improvements.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Overall Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have gone to completion, especially in the acidic dehydration of D-mannitol. | - Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or 13C NMR spectroscopy to monitor the disappearance of the starting material and the formation of the product.[1] - Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for maximizing product formation. For the acidic dehydration of D-mannitol, prolonged heating may be necessary.[1] |
| Formation of Byproducts: The acidic dehydration of D-mannitol is known to produce a complex mixture of anhydro and dianhydro-alditols, including 1,4-anhydro-D-mannitol and 1,5-anhydro-D-mannitol, which reduces the yield of the desired 2,5-anhydro-D-glucitol.[1] | - Alternative Synthetic Route: Consider the multi-step synthesis via a diepoxide intermediate, which can offer higher selectivity despite being a longer process. A reported seven-step synthesis from a D-mannitol derivative showed an overall yield of 32%.[2] - Use of a Milder Catalyst: Investigate the use of acidic ion-exchange resins instead of strong mineral acids like sulfuric acid, which may offer better control over the reaction and reduce byproduct formation.[1] |
| Product Degradation: Prolonged exposure to harsh acidic conditions and high temperatures can lead to the degradation of the desired product. | - Controlled Reaction Conditions: Carefully control the reaction temperature and time to minimize degradation. - Prompt Work-up: Once the reaction is complete, neutralize the acid and proceed with the work-up and purification steps without delay. |
| Losses During Purification: Significant amounts of the product can be lost during purification steps, especially when dealing with complex mixtures. | - Optimize Purification Method: For the "dark syrup" often obtained from acidic dehydration, column chromatography on silica gel is a common purification method. Experiment with different solvent systems to achieve optimal separation.[3] - Consider Derivatization: In some cases, derivatization of the crude product mixture (e.g., isopropylidenation) can facilitate the separation of isomers.[3] |
Issue 2: High Impurity Profile
| Potential Cause | Recommended Solution |
| Isomeric Byproducts: The primary impurities in the acidic dehydration route are isomers of this compound. | - High-Resolution Analytical Techniques: Use analytical methods such as 13C NMR and High-Performance Liquid Chromatography (HPLC) to identify and quantify the different isomers in the product mixture.[1] - Efficient Chromatographic Separation: Develop a robust column chromatography protocol to separate the desired 2,5-anhydro-D-glucitol from its isomers. |
| Unreacted Starting Material: Incomplete conversion of D-mannitol will result in its presence in the final product. | - Drive the Reaction to Completion: As mentioned in the low yield section, ensure the reaction goes to completion by monitoring its progress. - Purification: D-mannitol can typically be separated from the less polar this compound by silica gel chromatography. |
| Charring and Decomposition Products: The use of strong acids at elevated temperatures can lead to the formation of dark, tarry substances.[3] | - Milder Reaction Conditions: Explore lower reaction temperatures or the use of less harsh acid catalysts. - Pre-purification Steps: Before chromatography, consider a filtration step through a pad of celite or activated carbon to remove some of the baseline impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most commonly cited starting material for the synthesis of this compound (2,5-anhydro-D-glucitol) is D-mannitol.
Q2: What are the main synthetic routes to this compound from D-mannitol?
A2: There are two primary synthetic routes:
-
Direct Acidic Dehydration: This is a one-step process involving the heating of D-mannitol in the presence of an acid catalyst. However, it typically results in a mixture of products and a lower yield of the desired compound.[1]
-
Multi-step Synthesis via a Diepoxide: This route involves the conversion of D-mannitol to a diepoxide intermediate, followed by intramolecular cyclization. While longer, this method can offer higher selectivity and purity.[2]
Q3: Why is the yield of the acidic dehydration of D-mannitol often low?
A3: The low yield is primarily due to the formation of a complex mixture of structural isomers, including 1,4-anhydro-D-mannitol and 1,5-anhydro-D-mannitol, as well as dianhydro derivatives. The harsh reaction conditions can also lead to product degradation.[1]
Q4: What analytical techniques are recommended for characterizing the product mixture?
A4: 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the different anhydro-alditol isomers in the reaction mixture.[1] High-Performance Liquid Chromatography (HPLC) is also suitable for separating and quantifying the components.
Q5: How can I purify this compound from the crude reaction mixture?
A5: Column chromatography on silica gel is a standard method for purifying this compound. The choice of eluent system is critical for achieving good separation of the isomers. Additionally, derivatization of the mixture prior to chromatography can sometimes simplify the purification process.[3]
Experimental Protocols
1. Synthesis of 2,5-Anhydro-D-glucitol via Acidic Dehydration of D-Mannitol (Illustrative Protocol)
This protocol is a generalized representation based on literature findings and should be optimized for specific laboratory conditions.
Materials:
-
D-Mannitol
-
Sulfuric Acid (3 M)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
A solution of D-mannitol in 3 M sulfuric acid is heated under reflux. The reaction progress is monitored by 13C NMR spectroscopy at regular intervals to determine the optimal reaction time for the formation of 2,5-anhydro-D-glucitol.[1]
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The aqueous solution is then extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude, often dark, syrup.[3]
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system to separate the 2,5-anhydro-D-glucitol from other isomers and impurities.
2. Synthesis of 2,5-Anhydro-D-glucitol via a Diepoxide Intermediate (Conceptual Workflow)
This multi-step synthesis generally follows a pathway that involves the protection of hydroxyl groups, formation of a diepoxide, and subsequent intramolecular cyclization. A reported seven-step synthesis from a D-mannitol derivative yielded 32% of the final product.[2] The general workflow is outlined below.
Caption: Conceptual workflow for the synthesis of 2,5-Anhydro-D-glucitol via a diepoxide intermediate.
Data Presentation
Table 1: Product Distribution in the Acid-Catalyzed Dehydration of D-Glucitol (a related hexitol) in 3 M Sulfuric Acid at 104°C
Data adapted from a study on D-glucitol, which provides insight into the complexity of hexitol dehydration.[1] A similar complex mixture is expected from D-mannitol.
| Reaction Time (hours) | D-Glucitol (%) | 1,4-Anhydro-D-glucitol (%) | 3,6-Anhydro-D-glucitol (%) | 2,5-Anhydro-isomers (%) | 1,4:3,6-Dianhydro-D-glucitol (%) |
| 1 | 91.5 | 6.5 | 0.5 | 1.0 | 0.5 |
| 5 | 67.5 | 22.5 | 1.5 | 4.0 | 4.5 |
| 10 | 48.5 | 32.5 | 2.0 | 5.5 | 11.5 |
| 20 | 26.5 | 39.5 | 2.0 | 6.5 | 25.5 |
| 40 | 10.0 | 36.5 | 1.0 | 6.0 | 46.5 |
| 80 | 2.0 | 22.0 | 0.0 | 4.0 | 72.0 |
| 172 | 0.0 | 2.0 | 0.0 | 1.0 | 97.0 |
Signaling Pathways and Logical Relationships
The decision-making process for optimizing the synthesis of this compound can be visualized as follows:
Caption: Decision workflow for process improvement in this compound synthesis.
References
Technical Support Center: Quality Control for Anhydroglycinol Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for quality control in Anhydroglycinol testing. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems during the analytical testing of this compound, ensuring the accuracy and reliability of results.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | No sample injected; Injector issue (e.g., blocked syringe); Detector not optimized or turned on. | Verify autosampler sequence and vial position; Manually inspect the syringe and injection port; Check detector settings and ensure it is operational. |
| Peak Tailing or Fronting | Column overload; Active sites in the injection port or on the column; Incompatible sample solvent.[1] | Reduce sample concentration or injection volume; Use an inert liner or deactivate the column; Dissolve the sample in the mobile phase.[1] |
| Baseline Noise or Drift | Contaminated mobile phase or detector; Column bleed; Temperature fluctuations.[2] | Prepare fresh mobile phase and flush the system; Condition the column at a high temperature;[3] Ensure stable column and detector temperatures. |
| Retention Time Shifts | Inconsistent carrier gas flow or pressure; Poor column equilibration; Changes in mobile phase composition.[4] | Check for leaks and ensure consistent gas flow; Increase column equilibration time; Prepare fresh mobile phase and ensure proper mixing.[4] |
| Split Peaks | Poor injection technique; Blockage at the column inlet; Contaminated guard column. | Use an autosampler for consistent injections;[2] Trim the column inlet or replace the frit; Replace the guard column. |
| Poor Reproducibility | Inconsistent injection volume; Sample degradation; Variable flow or temperature conditions. | Utilize an autosampler for precise injections;[2] Ensure proper sample storage and handling; Regularly calibrate flow and temperature controllers.[2] |
| Ghost Peaks | Contamination in the injection port, column, or mobile phase; Sample carryover. | Clean the injection port and replace the septum; Bake out the column; Use high-purity solvents and prepare fresh mobile phase. |
Frequently Asked Questions (FAQs)
1. What are the critical system suitability parameters for this compound analysis by HPLC?
System suitability tests are essential to ensure that the chromatographic system is performing adequately for the analysis.[5] Key parameters and their typical acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | > 2 between this compound and the closest eluting peak | Ensures separation of the analyte from potential impurities.[1][5] |
| Precision/Repeatability (%RSD) | < 2% for replicate injections | Demonstrates the precision of the injection and detection process.[5][6] |
| Tailing Factor (Tf) | < 2 | Measures peak symmetry, which is important for accurate integration.[5][6] |
| Theoretical Plates (N) | > 2000 (typical) | Indicates column efficiency and the ability to produce sharp peaks.[5] |
| Signal-to-Noise Ratio (S/N) | > 10 for the limit of quantitation | Ensures that the analyte signal is distinguishable from the baseline noise.[1][7] |
2. What are the common sources of impurities in this compound?
Impurities in this compound can originate from various stages of the manufacturing process and storage. These can include:
-
Synthesis-related impurities: Byproducts from the chemical synthesis, unreacted starting materials, and reagents.
-
Degradation products: Resulting from the instability of this compound under certain conditions like exposure to heat, light, or incompatible excipients.
-
Inorganic impurities: Residual catalysts or other inorganic reagents used during synthesis.
-
Residual solvents: Solvents used in the manufacturing process that are not completely removed.
3. How should this compound samples be prepared for analysis?
Proper sample preparation is crucial for accurate and reproducible results. A general protocol for sample preparation is as follows:
4. What should I do if I observe unexpected peaks in my chromatogram?
Unexpected peaks can be due to a variety of reasons. The following troubleshooting workflow can help identify the source:
Experimental Protocols
Below are detailed methodologies for common analytical techniques used in this compound testing.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and the detection of related impurities.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability:
-
Inject the standard solution five times. The %RSD of the peak areas should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
-
Chromatographic System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-500 m/z
-
-
-
Sample Preparation (with derivatization):
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of pyridine and 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
-
References
- 1. pharmanhealth.com [pharmanhealth.com]
- 2. shimadzu.com [shimadzu.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Anhydroglycinol vs. HbA1c for Glycemic Monitoring: A Comprehensive Comparison
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Anhydroglycinol (1,5-Anhydroglucitol) and Hemoglobin A1c (HbA1c) for monitoring glycemic control. This document provides a detailed analysis of their performance, supported by experimental data and protocols.
Introduction
Effective glycemic management is paramount in mitigating the complications associated with diabetes mellitus. While HbA1c has long been the gold standard for assessing long-term glycemic control, emerging biomarkers offer a more nuanced view of blood glucose fluctuations. One such marker is 1,5-anhydroglucitol (1,5-AG), a naturally occurring polyol that reflects short-term glycemic excursions. This guide provides a comprehensive comparison of 1,5-AG and HbA1c, detailing their physiological basis, analytical methodologies, and performance in various clinical contexts.
Physiological Basis of Glycemic Monitoring
1,5-Anhydroglucitol (1,5-AG)
1,5-AG is a dietary monosaccharide that is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules under normoglycemic conditions. However, during periods of hyperglycemia, typically when blood glucose levels exceed the renal threshold of approximately 180 mg/dL, the reabsorption of 1,5-AG is competitively inhibited by excess glucose. This leads to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration. Consequently, lower serum 1,5-AG levels are indicative of recent hyperglycemic episodes. Due to its relatively short half-life in the blood, 1,5-AG provides a picture of glycemic control over the preceding 1-2 weeks.[1]
Hemoglobin A1c (HbA1c)
HbA1c is formed through the non-enzymatic glycation of the N-terminal valine of the beta-chain of hemoglobin A. The rate of this reaction is proportional to the ambient glucose concentration. As red blood cells have an average lifespan of 120 days, the HbA1c level reflects the average blood glucose concentration over the preceding 2-3 months. This makes it a reliable indicator of long-term glycemic control.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies comparing the performance of 1,5-AG and HbA1c in different patient populations.
Table 1: Correlation of 1,5-AG and HbA1c with Glycemic Parameters in Type 2 Diabetes
| Study Population | N | Correlation with HbA1c | Correlation with Fasting Plasma Glucose | Correlation with Postprandial Blood Glucose |
| Asian Indians with T2DM | 100 | r = -0.700, P < 0.001[1] | - | Decreased with increasing quartiles (P for trend < 0.001)[1] |
| Chinese with T2DM | 292 | r = -0.349, p < 0.001[2] | r = -0.251, p < 0.001[2] | r = -0.195, p < 0.001[2] |
| Moderately Controlled Diabetes | - | - | - | MPMG: r = -0.54, P = 0.004[3] |
| AUC-180: r = -0.45, P = 0.006[3] |
Table 2: Performance of 1,5-AG and HbA1c in Different Glycemic Control States
| Study Population | Glycemic Control | Key Findings |
| Asian Indians with T2DM | Well-controlled (HbA1c ≤7%) | 27% of individuals had low 1,5-AG levels (<10 µg/ml), suggesting hyperglycemic excursions despite good long-term control.[1] |
| Youth and Young Adults with T1D | HbA1c <8% | 1,5-AG demonstrated a wider range and was not predicted by HbA1c, indicating its utility in detecting glycemic variability.[4][5][6] |
| Youth and Young Adults with T1D | HbA1c 8-9% | Significant inverse correlation between 1,5-AG and HbA1c (r = -0.41, p = 0.004).[4] |
| Youth and Young Adults with T1D | HbA1c >9% | No significant correlation between 1,5-AG and HbA1c.[4] |
| Chinese Population Screening for Diabetes | - | Optimal cutoff for 1,5-AG: 11.18 µg/mL (Sensitivity: 92.6%, Specificity: 82.3%). AUC for 1,5-AG (0.920) was higher than for HbA1c (0.887).[7] |
Experimental Protocols
Measurement of 1,5-Anhydroglucitol (GlycoMark™ Enzymatic Assay)
The GlycoMark™ assay is a widely used enzymatic method for the quantitative determination of 1,5-AG in serum or plasma.
Principle:
The assay utilizes two key enzymes: pyranose oxidase (PRO) and glucokinase. Initially, glucose in the sample is phosphorylated by glucokinase to a non-reactive form. Subsequently, PRO oxidizes the second position hydroxyl group of 1,5-AG, leading to the production of hydrogen peroxide (H₂O₂). The generated H₂O₂ is then measured colorimetrically. The intensity of the color produced is inversely proportional to the concentration of 1,5-AG in the sample.
Procedure:
-
Sample Preparation: Collect whole blood in a serum separator tube or EDTA tube. Separate serum or plasma from cells by centrifugation.
-
Reagent Preparation: Prepare the working reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized enzymes and buffers.
-
Assay Reaction:
-
Pipette a specific volume of the sample (e.g., 4 µL) into a reaction cuvette.[8]
-
Add the first reagent containing glucokinase and ATP to eliminate glucose. Incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).
-
Add the second reagent containing PRO and a chromogen.
-
Incubate for a second period to allow for the enzymatic reaction and color development.
-
-
Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer or clinical chemistry analyzer.
-
Calculation: The concentration of 1,5-AG is calculated from a calibration curve generated using standards of known concentrations.
Measurement of Hemoglobin A1c (Immunoassay)
Immunoassays are a common method for the quantitative determination of HbA1c in whole blood.
Principle:
These assays are typically based on the principle of competitive binding or sandwich immunoassay. In a common format, a specific antibody directed against the N-terminal glycated amino acid sequence of the hemoglobin beta-chain is used. The amount of HbA1c in the sample is quantified by measuring the extent of antibody binding, often through a turbidimetric or colorimetric detection method.
Procedure:
-
Sample Collection: Collect whole blood in an EDTA-containing tube.
-
Hemolysate Preparation: Lyse the red blood cells to release hemoglobin. This is often achieved by mixing the whole blood sample with a hemolyzing reagent provided in the assay kit.
-
Assay Reaction (Example: Turbidimetric Immunoassay):
-
Add the hemolyzed sample to a reaction cuvette containing a reagent with latex particles coated with a specific antibody to HbA1c.
-
In a competitive assay, free HbA1c in the sample competes with a known amount of labeled HbA1c for binding to the antibody.
-
In a sandwich assay, one antibody captures the HbA1c, and a second, labeled antibody binds to a different epitope, forming a "sandwich."
-
The resulting agglutination or color change is measured photometrically.
-
-
Measurement: The change in turbidity or absorbance is measured using a clinical chemistry analyzer.
-
Calculation: The HbA1c concentration is determined by comparing the sample's signal to a calibration curve generated with known standards. The result is typically expressed as a percentage of total hemoglobin.
Mandatory Visualization
References
- 1. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the association of serum 1,5-anhydroglucitol levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 1,5-anhydroglucitol, hemoglobin A1c, and glucose levels in youth and young adults with type 1 diabetes and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
- 8. igz.ch [igz.ch]
A Comparative Guide to Analytical Platforms for Anhydroglycinol (1,5-AG) Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical platforms for the quantitative measurement of Anhydroglycinol (1,5-anhydroglucitol or 1,5-AG), a significant short-term marker for glycemic control. We will delve into the performance of key analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), supported by experimental data from published studies.
Data Summary: Performance of Analytical Platforms for this compound Measurement
The following table summarizes the quantitative performance of different analytical methods for the determination of this compound in biological matrices. This data is compiled from various studies to provide a comparative overview of key validation parameters.
| Analytical Platform | Matrix | Linearity Range | Accuracy (% Bias) | Precision (% CV) | Key Findings & Limitations |
| LC-MS/MS | Human Plasma | 1 - 50 µg/mL | Not explicitly stated, but method was successfully applied to clinical samples.[1] | Not explicitly stated, but method was successfully applied to clinical samples.[1] | A validated method for clinical applications, showing a marked reduction in 1,5-AG levels in diabetic patients.[1] |
| LC/MS³ | Human Urine | 50 ng/mL - 10 µg/mL | Within ±8% from theoretical for inter- and intra-assay evaluations.[2][3] | Not explicitly stated, but accuracy data suggests good precision.[2][3] | A sensitive and selective method suitable for urine samples where 1,5-AG levels are significantly lower than in plasma.[2][3] The method demonstrated good stability under bench-top and freeze-thaw conditions.[2][3] |
| GC-MS | General | Not specified in the provided abstracts. | Not specified in the provided abstracts. | Not specified in the provided abstracts. | A powerful tool for carbohydrate analysis, often requiring derivatization (e.g., silylation) to make the analyte volatile.[4] It can provide structural information based on mass fragmentation spectra.[4] |
| CE-MS | General | Not specified in the provided abstracts for 1,5-AG. | Not specified in the provided abstracts for 1,5-AG. | Not specified in the provided abstracts for 1,5-AG. | A promising technique for the analysis of small molecules in complex samples due to its high efficiency and resolution.[5][6] It offers low reagent consumption.[5] |
| Enzymatic Assay (Glycomark™) | Saliva | Not applicable. | Showed high correlation with mass spectrometry for serum 1,5-AG (r² = 0.902).[7] | Technical variability (CV) of 2.05% for pooled saliva samples.[7] | The assay's signal in saliva was dominated by galactose, which is biochemically similar to 1,5-AG, indicating that adaptation would be needed for saliva analysis.[7] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies for the measurement of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 1,5-AG in Human Plasma[1]
-
Sample Pre-treatment: Protein precipitation was performed on the plasma samples.
-
Internal Standard: An isotope-labeled internal standard was utilized for quantification.
-
Chromatographic Separation: Separation was achieved using an amide column (150 mm x 2.0 mm i.d., 5 µm).
-
Mass Spectrometry Detection: The analysis was conducted using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with a negative ion electrospray ionization source.
-
Validation: The method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability over a concentration range of 1-50 µg/mL.
Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC/MS³) for 1,5-AG in Human Urine[2][3]
-
Sample Preparation: Human urine samples were diluted prior to analysis.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) was employed for separation.
-
Mass Spectrometry Detection: An ion trap mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source was operated in the negative ionization mode. MS³ transitions were monitored for both 1,5-anhydroglucitol and the internal standard to ensure selectivity and sensitivity.
-
Quantification: A calibration curve was generated in water over a range of 50 ng/mL to 10 µg/mL.
-
Validation: The method's ruggedness and reproducibility were assessed by determining intra- and inter-day accuracies and precision, as well as bench-top and freeze-thaw stability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Carbohydrate Analysis[4]
-
Derivatization: Carbohydrates like this compound typically require derivatization to increase their volatility for GC analysis. A common method is silylation to form trimethylsilyl (TMS) ethers.
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Mass Spectrometry Detection: The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass fragmentation patterns.
-
Structural Analysis: Mass fragmentation spectra can provide valuable information on the carbohydrate's ring structure and glycosidic linkages.
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the different analytical platforms discussed.
Caption: A typical workflow for this compound analysis using Liquid Chromatography-Mass Spectrometry.
Caption: The general workflow for carbohydrate analysis, including this compound, using Gas Chromatography-Mass Spectrometry.
References
- 1. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Capillary Electromigration Techniques Coupled to Mass Spectrometry: Applications to Food Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay. [vivo.weill.cornell.edu]
Comparative Analysis of 1,5-Anhydroglucitol Levels in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,5-anhydroglucitol (1,5-AG) levels across various patient populations, supported by experimental data. 1,5-AG, a naturally occurring polyol, serves as a sensitive marker for short-term glycemic control, reflecting recent hyperglycemic excursions.[1] Its concentration in the blood is inversely correlated with blood glucose levels, as high glucose levels competitively inhibit its reabsorption in the kidneys.[2] This guide summarizes quantitative data, details experimental protocols for 1,5-AG measurement, and visualizes a key related biological pathway.
Data Presentation: 1,5-Anhydroglucitol Levels
The following table summarizes serum 1,5-AG concentrations in healthy individuals and patient populations with distinct health statuses. The data clearly indicates significantly lower 1,5-AG levels in individuals with type 2 diabetes and those undergoing hemodialysis compared to healthy controls.
| Patient Population | Mean 1,5-AG Level (μg/mL) | Standard Deviation (μg/mL) | Key Observations |
| Healthy Adults | 28.44[3] | 8.76[3] | Levels are significantly higher compared to diabetic and hemodialysis patients. A study noted a significant gender bias, with higher levels in men.[3] |
| Type 2 Diabetes Mellitus | 4.57[3] | 3.71[3] | Markedly lower levels are observed, indicating poor glycemic control and hyperglycemic excursions.[3] |
| Patients on Regular Hemodialysis | 1.93[4] | 0.823[4] | Extremely low levels are reported. This is attributed to impaired renal function and removal of 1,5-AG during dialysis.[5] |
| Patients on Online Hemodiafiltration | 2.23[4] | 0.817[4] | Similar to regular hemodialysis, levels are significantly decreased.[4] |
Experimental Protocols
Accurate quantification of 1,5-anhydroglucitol is crucial for its clinical and research applications. Several robust methods are available, each with its own advantages in terms of sensitivity, specificity, and throughput.
Enzymatic Colorimetric Assay (GlycoMark™)
This is a widely used, automated method for the quantitative determination of 1,5-AG in serum or plasma.
-
Principle: The assay involves a two-step enzymatic reaction. First, endogenous glucose in the sample is converted to glucose-6-phosphate by glucokinase to prevent interference. Subsequently, pyranose oxidase oxidizes 1,5-AG, producing hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically through a reaction catalyzed by peroxidase.
-
Procedure:
-
A serum or plasma sample is obtained from the patient. No fasting is required.
-
The sample is processed on a compatible automated chemistry analyzer.
-
Reagent 1, containing glucokinase and ATP, is added to the sample to phosphorylate glucose.
-
Reagent 2, containing pyranose oxidase and a chromogenic substrate, is added.
-
The absorbance of the resulting colored product is measured, which is proportional to the 1,5-AG concentration.
-
-
Instrumentation: Automated clinical chemistry analyzer (e.g., Roche Hitachi 917).
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high precision and are often used as reference methods.
-
Principle: This method separates 1,5-AG from other plasma components based on its chemical properties as it passes through a specialized column. Detection is typically achieved using pulsed amperometric detection.
-
Procedure:
-
Plasma samples are deproteinized, often using trichloroacetic acid.
-
The supernatant is passed through an ion-exchange column to remove interfering substances.
-
The purified sample is injected into the HPLC system.
-
Separation is achieved on an anion-exchange column.
-
1,5-AG is detected and quantified by a pulsed amperometric detector.
-
-
Instrumentation: HPLC system equipped with an anion-exchange column and a pulsed amperometric detector.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity for the quantification of 1,5-AG, especially in complex matrices or when low concentrations are expected.[1]
-
Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. 1,5-AG is first separated from other molecules and then fragmented and detected based on its specific mass-to-charge ratio.
-
Procedure:
-
Plasma or urine samples are pre-treated, typically involving protein precipitation.
-
An isotope-labeled internal standard is added for accurate quantification.
-
The sample is injected into the LC-MS/MS system.
-
Chromatographic separation is performed using a suitable column (e.g., an amide column).
-
Detection is carried out using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity.
-
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[1]
Mandatory Visualization
The following diagrams illustrate a key biological pathway relevant to the interpretation of 1,5-anhydroglucitol levels and a typical experimental workflow.
References
- 1. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Utility of 1,5-Anhydroglucitol (1,5-AG) in Diabetes Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,5-Anhydroglucitol (1,5-AG) with established biomarkers for diabetes management. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support the evaluation of 1,5-AG's clinical utility.
Executive Summary
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that has emerged as a sensitive marker for short-term glycemic control. Unlike traditional markers such as HbA1c, which reflect average glycemia over two to three months, 1,5-AG provides a picture of glycemic excursions over a more recent one- to two-week period.[1][2][3][4] Its concentration in the blood is inversely proportional to the mean blood glucose, making it a valuable tool for monitoring postprandial hyperglycemia and glycemic variability, aspects of glycemic control not fully captured by HbA1c.[5][6][7] This guide presents a detailed comparison of 1,5-AG with other key glycemic markers, supported by experimental data and protocols.
Comparative Data on Glycemic Markers
The following tables summarize quantitative data from various studies, comparing the performance of 1,5-AG with HbA1c, Fructosamine, and Glycated Albumin in different aspects of diabetes management.
| Parameter | 1,5-Anhydroglucitol (1,5-AG) | Hemoglobin A1c (HbA1c) | Fructosamine | Glycated Albumin (GA) | Source |
| Timeframe of Glycemic Control | 1-2 weeks | 2-3 months | 2-3 weeks | 2-3 weeks | [1][2][8] |
| Reflection of Glycemic State | Postprandial hyperglycemia and glycemic variability | Average blood glucose | Average blood glucose | Average blood glucose | [5][6][7] |
| Correlation with Fasting Plasma Glucose (FPG) | r = -0.627 | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | [9] |
| Correlation with HbA1c | r = -0.629 to -0.6459 | N/A | High correlation | High correlation | [1][9] |
| Correlation with Fructosamine | r = -0.590 to -0.6751 | High correlation | N/A | Not specified in provided abstracts | [1][9] |
Table 1: General Comparison of Glycemic Markers
| Study Population | 1,5-AG Performance Metric | Value | HbA1c Performance Metric | Value | Source |
| 1620 subjects for diabetes screening | Sensitivity | 84.2% (at <14 µg/mL) | Not specified | Not specified | [9][10] |
| Specificity | 93.1% (at <14 µg/mL) | Not specified | Not specified | [9][10] | |
| Selectivity Index (Sensitivity x Specificity) | Superior to HbA1c and Fructosamine | Inferior to 1,5-AG | Not specified | [9] | |
| 77 patients with diabetes (type 1 and 2) | Significant change from baseline | By week 2 | By week 4 | Not applicable | [1] |
| Concordance with HbA1c (baseline to week 8) | 89.6% | N/A | Not applicable | [1] | |
| 292 Chinese patients with Type 2 Diabetes | Mean concentration in patients | 4.57 ± 3.71 µg/mL | Not specified | Not specified | [11] |
| Mean concentration in healthy adults | 28.44 ± 8.76 µg/mL | Not specified | Not specified | [11] | |
| 138 patients with Type 1 Diabetes (10-30 years) | Mean concentration in patients | 4.0 ± 2.0 µg/mL | 8.5 ± 1.6% | Not applicable | [12] |
| Mean concentration in healthy controls | 24.7 ± 6.4 µg/mL | 5.1 ± 0.4% | Not applicable | [12] | |
| Community-based population with hypertension | Sensitivity for detecting diabetes (with FPG) | 97.1% | Not specified | Not applicable | [13] |
| Specificity for detecting diabetes (with FPG) | 73.5% | Not specified | Not applicable | [13] |
Table 2: Performance Metrics of 1,5-AG and HbA1c in Clinical Studies
Signaling Pathways and Mechanisms
Renal Reabsorption of 1,5-Anhydroglucitol
The concentration of 1,5-AG in the blood is primarily regulated by its reabsorption in the kidneys. This process is mediated by the sodium-glucose cotransporter 5 (SGLT5), and to a lesser extent SGLT4, in the renal tubules.[14][15][16] Glucose competitively inhibits this reabsorption.[17] During periods of hyperglycemia, when blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the excess glucose in the renal tubules competes with 1,5-AG for SGLT5.[18][19] This leads to increased urinary excretion of 1,5-AG and a subsequent decrease in its serum levels.
Caption: Renal reabsorption of 1,5-AG via SGLT5 and competitive inhibition by glucose.
Experimental Protocols
Measurement of Serum 1,5-Anhydroglucitol (GlycoMark™ Assay)
The GlycoMark™ assay is a commonly used enzymatic method for the quantitative determination of 1,5-AG in serum.[1][20][21]
Principle: The assay utilizes pyranose oxidase (PROD) to oxidize the second position hydroxyl group of 1,5-AG, which generates hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically. To prevent interference from glucose, a pretreatment step with glucokinase is employed to phosphorylate glucose, rendering it non-reactive with PROD.[1]
Materials:
-
Hitachi 917 analyzer or equivalent automated chemistry analyzer
-
GlycoMark™ assay kit (including reagents, calibrators, and controls)
-
Serum samples
Procedure:
-
Sample Preparation: Collect blood samples and separate serum according to standard laboratory procedures.
-
Instrument Calibration: Calibrate the automated analyzer daily using the calibration standard provided in the GlycoMark™ kit.[20]
-
Quality Control: Run two levels of controls (low and high) provided in the kit to verify measurement precision.[20]
-
Assay Performance:
-
The sample is pretreated with glucokinase to eliminate glucose interference.
-
The pretreated sample is then incubated with pyranose oxidase.
-
The resulting hydrogen peroxide is measured colorimetrically.
-
-
Data Analysis: The concentration of 1,5-AG in the samples is calculated based on the calibration curve.
Performance Characteristics:
-
Analytical Sensitivity: 0.2 µg/mL[1]
-
Linearity: Up to 113 µg/mL[1]
-
Intra- and Inter-assay Coefficients of Variation: <4%[1]
-
Interference: No significant interference from hemoglobin, triglycerides, bilirubin, or high glucose concentrations.[1]
Clinical Study Workflow for Comparing Glycemic Markers
The following diagram illustrates a typical workflow for a clinical study designed to compare the performance of 1,5-AG with other glycemic markers like HbA1c and continuous glucose monitoring (CGM).
Caption: Workflow for a clinical study comparing 1,5-AG with other glycemic markers.
Conclusion
The data presented in this guide demonstrates that 1,5-anhydroglucitol offers unique insights into short-term glycemic control, particularly in assessing postprandial hyperglycemia and glycemic variability. Its rapid response to changes in glycemia, as compared to the longer-term average provided by HbA1c, positions 1,5-AG as a valuable complementary tool in diabetes management.[1] For researchers and drug development professionals, incorporating 1,5-AG into clinical trials can provide a more nuanced understanding of a therapy's effect on glycemic control beyond the scope of traditional markers. Further research is warranted to fully elucidate its role in predicting and preventing diabetes-related complications.[2][3][22]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Alternative biomarkers for assessing glycemic control in diabetes: fructosamine, glycated albumin, and 1,5-anhydroglucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 7. A View Beyond HbA1c: Role of Continuous Glucose Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. A study on the association of serum 1,5-anhydroglucitol levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining serum 1,5-anhydroglucitol with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension - Yuan - Annals of Palliative Medicine [apm.amegroups.org]
- 14. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SGLT5 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 17. Reduced renal reabsorption of 1,5-anhydro-D-glucitol in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alternative markers of glycemia: fructosamine, glycated albumin, 1,5-AG | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 19. Sodium-coupled glucose transport, the SLC5 family, and therapeutically relevant inhibitors: from molecular discovery to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Serum 1,5 Anhydroglucitol Levels as a Clinical Test to Differentiate Subtypes of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
A comparative study of Anhydroglycinol and other markers of postprandial hyperglycemia.
A comprehensive evaluation of 1,5-Anhydroglucitol, Fructosamine, and Glycated Albumin as indicators of post-meal glucose excursions, providing researchers and drug development professionals with critical data for informed decision-making. Notably, a thorough review of existing literature yielded no significant information on "Anhydroglycinol" as a marker for postprandial hyperglycemia.
The effective management of postprandial hyperglycemia, the transient spike in blood glucose levels after a meal, is a critical aspect of diabetes care and a key target for novel therapeutic interventions. While HbA1c provides a long-term glycemic overview, its utility in capturing short-term glucose fluctuations is limited. This has spurred the investigation of alternative biomarkers that offer a more immediate and dynamic picture of glycemic control. This guide provides a comparative analysis of three prominent markers: 1,5-anhydroglucitol (1,5-AG), fructosamine, and glycated albumin (GA), offering a data-driven resource for their application in research and clinical settings.
Performance Characteristics of Postprandial Hyperglycemia Markers
The selection of an appropriate biomarker hinges on its performance characteristics, including its timeframe of glycemic reflection, sensitivity to glucose excursions, and limitations in specific patient populations. The following table summarizes the key quantitative data for 1,5-AG, fructosamine, and GA.
| Feature | 1,5-Anhydroglucitol (1,5-AG) | Fructosamine | Glycated Albumin (GA) |
| Timeframe of Glycemic Reflection | 1-2 weeks[1] | 2-3 weeks[2][3] | 2-3 weeks[4] |
| Primary Indication | Short-term glycemic control, postprandial hyperglycemia[5][6] | Short-term glycemic control[3] | Short-term glycemic control, postprandial hyperglycemia[7] |
| Correlation with Postprandial Glucose | Strong negative correlation[6] | Moderate correlation | Strong positive correlation[7] |
| Normal Range (Non-diabetic) | 10.7 to 32.0 µg/mL[8] | 200 to 285 μmol/L[3] | ~14%[3] |
| Advantages | Sensitive to short-term glucose fluctuations and postprandial hyperglycemia[9]. Not affected by alterations in erythrocyte lifespan[3]. | Unaffected by hemoglobin levels or RBC characteristics[3]. Useful in pregnancy and for recent medication adjustments[3]. | More reliable than HbA1c in evaluating glycemic variability[4]. Not influenced by other serum proteins, unlike total fructosamine[4]. |
| Limitations | Levels can be affected by SGLT2 inhibitors[6]. Lower sensitivity in poorly controlled diabetes. | Influenced by the concentration of total serum proteins[4]. | Affected by disorders of albumin metabolism, such as chronic liver disease and nephrotic syndrome[7]. |
| Clinical Utility in Specific Populations | Useful for monitoring glycemic excursions in Type 1 diabetes[8]. May be a useful marker of SGLT2 inhibitor use[6]. | Suitable for screening for diabetes during pregnancy and in areas with a high prevalence of sickle cell disease[2]. | Particularly indicated for diabetic patients on hemodialysis and those with anemia or hemoglobinopathies[4]. |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount for their clinical and research application. The following section outlines the general principles of the experimental protocols for each marker.
Measurement of 1,5-Anhydroglucitol (1,5-AG)
The determination of 1,5-AG levels in serum or plasma is typically performed using an enzymatic assay. The general workflow is as follows:
Protocol:
-
Sample Preparation: Serum or plasma is collected from the patient.
-
Enzymatic Reaction: The sample is incubated with pyranose oxidase (PROD), which specifically oxidizes 1,5-AG to produce 1,5-anhydro-D-fructose and hydrogen peroxide (H2O2).
-
Detection: The generated H2O2 is then quantified in a colorimetric reaction catalyzed by peroxidase, using a suitable chromogenic substrate.
-
Quantification: The intensity of the color produced is proportional to the concentration of 1,5-AG in the sample and is measured using a spectrophotometer.
Measurement of Fructosamine
Fructosamine, a measure of total glycated serum proteins, is commonly measured using a colorimetric assay based on its ability to reduce nitroblue tetrazolium (NBT).
Protocol:
-
Sample Preparation: Serum is the required sample.
-
Reaction: The serum is mixed with a reagent containing nitroblue tetrazolium (NBT) in an alkaline buffer.
-
Reduction: The ketoamine groups of fructosamine reduce the NBT to formazan, a colored compound.
-
Quantification: The rate of formazan formation is directly proportional to the fructosamine concentration and is measured spectrophotometrically.
Measurement of Glycated Albumin (GA)
Glycated albumin is specifically measured, often using an enzymatic method that eliminates interference from other glycated proteins.
References
- 1. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 2. Fructosamine measurement for diabetes mellitus diagnosis and monitoring: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glycated albumin: a potential biomarker in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Markers of Hyperglycemia and Risk of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Clinical impact of glycated albumin as another glycemic control marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 9. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
A Comparative Guide to Commercial Anhydroglycinol (1,5-Anhydroglucitol) Assay Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of 1,5-anhydroglucitol (1,5-AG), also known as Anhydroglycinol, is crucial for various applications, including diabetes monitoring and other metabolic studies. This guide provides an objective comparison of commercially available this compound assay kits, supported by key performance data and detailed experimental protocols for their evaluation.
This compound is a naturally occurring, metabolically inert polyol that is primarily derived from food. Its concentration in the blood is maintained at a stable level under normal physiological conditions. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold, the reabsorption of 1,5-AG in the renal tubules is competitively inhibited by glucosuria, leading to a decrease in its serum levels. This inverse relationship with blood glucose makes 1,5-AG a sensitive marker for short-term glycemic control.[1][2]
This guide aims to assist researchers in selecting the most suitable commercial assay kit for their specific needs by presenting a comparative overview of their performance characteristics.
Performance Comparison of Commercial this compound Assay Kits
The following table summarizes the key quantitative performance data of several commercially available this compound ELISA kits. The data has been compiled from the manufacturers' product literature. It is important to note that direct, head-to-head comparative studies are limited, and performance may vary under different experimental conditions.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Detection Range (µg/mL) | Sensitivity (µg/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Types |
| ELK Biotechnology | 1,5-AG(1,5-Anhydroglucitol) ELISA Kit | Competitive Inhibition | 2.35 - 150 | 0.6 | < 8% | < 10% | Serum, Plasma, other biological fluids |
| MyBioSource | 1,5-Anhydroglucitol (1,5-AG) ELISA Kit (MBS2087756) | Competitive Inhibition | Not Specified | Not Specified | Stated as determined | Stated as determined | Serum, Plasma, other biological fluids |
| Abcam | 1,5-Anhydroglucitol Assay Kit (Colorimetric) (ab284531) | Enzymatic (Colorimetric) | Not Specified | Not Specified | Not Specified | Not Specified | Serum, Plasma, Saliva |
| Biomatik | 1,5-Anhydroglucitol (1,5-AG) ELISA Kit | Competitive ELISA | 1.9 - 150 | 0.7 | Not Specified | Not Specified | Serum, Plasma, other biological fluids |
| Aviva Systems Biology | 1,5-Anhydroglucitol ELISA Kit (OKCD02247) | Competitive Inhibition | 1.9 - 150 | < 0.7 | Not Specified | Not Specified | All Species |
| Cloud-Clone Corp. | ELISA Kit DIY Materials for 1,5-Anhydroglucitol (1,5-AG) (KSB046Ge11) | Competitive Inhibition | 1.9 - 150 | 0.6 | Not Specified | Not Specified | Serum, Plasma, other biological fluids |
Experimental Protocols for Kit Performance Evaluation
To ensure the selection of a kit that meets the specific demands of your research, it is recommended to perform an in-house validation. The following are detailed methodologies for key experiments to evaluate the performance of commercial this compound assay kits.
Evaluation of Assay Precision (Intra- and Inter-Assay)
Objective: To determine the reproducibility of the assay.
Methodology:
-
Intra-Assay Precision:
-
Prepare three samples with known concentrations of this compound (low, medium, and high) within the kit's detection range.
-
Assay each sample in at least 20 replicates on the same plate.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. The CV% is calculated as (SD/Mean) * 100.
-
-
Inter-Assay Precision:
-
Use the same three samples with known concentrations.
-
Assay these samples on at least three different plates on different days.
-
Calculate the mean, SD, and CV% for each sample across all plates.
-
Assessment of Assay Accuracy (Spike and Recovery)
Objective: To determine the ability of the assay to detect a known amount of this compound in a sample matrix.
Methodology:
-
Select at least three different biological samples (e.g., serum, plasma).
-
Measure the endogenous level of this compound in each sample.
-
Spike each sample with a known amount of this compound standard at two different concentrations.
-
Assay the spiked and unspiked samples.
-
Calculate the recovery percentage as: [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Concentration of Spiked Analyte] * 100.
Determination of Linearity of Dilution
Objective: To assess the assay's ability to provide proportional results for diluted samples.
Methodology:
-
Spike a sample with a high concentration of this compound.
-
Perform a serial dilution of the spiked sample using the assay buffer.
-
Assay all the diluted samples.
-
Multiply the measured concentrations by their respective dilution factors to get the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series.
Six Sigma Quality Assessment
A more advanced method for evaluating analytical performance is the Six Sigma methodology.[3][4][5] This approach combines the assessment of bias (a measure of systematic error) and imprecision (a measure of random error) to calculate a sigma metric.[3][5]
-
Bias (%) : [(Mean of measured values - True value) / True value] * 100
-
Sigma Metric : (Total Allowable Error % - |Bias %|) / CV%
A sigma value of ≥6 is considered world-class, 3 to 6 is good, and <3 is unacceptable.[3][5] Total Allowable Error (TEa) values for many analytes can be found in biological variation databases.[3][5]
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for evaluating the performance of a commercial this compound assay kit.
Caption: Workflow for evaluating commercial this compound assay kits.
Biological Role of this compound
The primary signaling pathway influenced by this compound levels is indirectly related to glucose metabolism and renal function. As it is a marker of glycemic control, its levels are indicative of the overall state of glucose homeostasis. The diagram below illustrates the relationship between blood glucose, renal filtration, and serum this compound levels.
Caption: Regulation of serum this compound by blood glucose levels.
By following the outlined evaluation protocols and considering the comparative data, researchers can make an informed decision on the most appropriate this compound assay kit to achieve reliable and reproducible results in their studies.
References
- 1. 1,5-AG ELISA kit(General species) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
- 3. The Evaluation of Analytical Performance of Immunoassay Tests by using Six-sigma Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evaluation of Analytical Performance of Immunoassay Tests by using Six-sigma Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dmbj.org.rs [dmbj.org.rs]
A Head-to-Head Battle: HPLC vs. Enzymatic Methods for Anhydroglycinol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Anhydroglycinol (1,5-anhydro-D-glucitol) is crucial for various applications, including its role as a marker for glycemic control. Two primary analytical techniques dominate this field: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective, data-driven comparison of these methods to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
Both HPLC and enzymatic methods offer reliable means of quantifying this compound, each with distinct advantages and disadvantages. HPLC, particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is lauded for its high specificity and precision. In contrast, enzymatic assays, typically utilizing pyranose oxidase, are simpler, faster, and more suited for high-throughput screening. The choice between the two often hinges on the specific requirements of the study, balancing the need for precision against the demand for speed and ease of use.
Performance Comparison at a Glance
| Parameter | HPLC (HPAEC-PAD) | Enzymatic Method (Pyranose Oxidase) | Reference |
| Linearity | Up to 40 mg/L (224.5 µmol/L) | Up to at least 400 µmol/L | [1][2] |
| Minimum Detectable Concentration | 0.1 mg/L (0.56 µmol/L) | 4 µmol/L | [1][2] |
| Intra-assay Precision (CV%) | 9.8% at 40 µmol/L | 11.8% at 40 µmol/L | [2] |
| Inter-assay Precision (CV%) | 9.2% at 40 µmol/L | 13.0% at 40 µmol/L | [2] |
| Analytical Recovery | 96 - 103% | 74 ± 15% | [1][2] |
| Specificity | High | Good, but potential for interference | [2] |
| Throughput | Lower | Higher | [3] |
| Complexity | High | Low | [3] |
In-Depth Methodologies
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method, specifically HPAEC-PAD, provides a robust and sensitive approach for this compound quantification.
Experimental Protocol:
-
Sample Preparation:
-
Deproteinize plasma or serum samples using trichloroacetic acid.
-
Pass the deproteinized sample through a three-layer solid-phase extraction (SPE) column packed with:
-
Upper layer: Strongly basic anion-exchange resin (borate form)
-
Middle layer: Strongly basic anion-exchange resin (hydroxide form)
-
Lower layer: Strongly acidic cation-exchange resin (H+ form)
-
-
The flow-through fraction containing this compound is collected for analysis. This step is critical for removing interfering substances.[1]
-
-
Chromatographic Conditions:
-
Column: A suitable anion-exchange column.
-
Mobile Phase: Isocratic elution with sodium hydroxide.
-
Flow Rate: Optimized for the specific column.
-
Temperature: Controlled column temperature.
-
-
Detection:
-
Pulsed Amperometric Detection (PAD) is used for sensitive and selective detection of carbohydrates.
-
-
Quantification:
-
A calibration curve is generated using a series of this compound standards of known concentrations.
-
The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
-
Enzymatic Method
The enzymatic method offers a simpler and more rapid alternative to HPLC, making it suitable for routine clinical monitoring.
Experimental Protocol:
-
Sample Preparation:
-
Deproteinize plasma or serum samples with trichloroacetic acid.
-
Pass the sample through a two-layer mini-column containing:
-
Upper layer: Strongly basic anion-exchange resin (OH- form)
-
Lower layer: Strongly acidic cation-exchange resin (H+ form)
-
-
This step removes glucose and other sugars that could interfere with the enzymatic reaction.[3][4]
-
-
Enzymatic Reaction:
-
The assay is based on the enzyme pyranose oxidase, which specifically oxidizes compounds with a pyranoid ring structure like this compound and glucose.[3]
-
The reaction proceeds as follows:
-
This compound + O₂ --(Pyranose Oxidase)--> 2-keto-1,5-anhydro-D-glucitol + H₂O₂
-
-
The hydrogen peroxide (H₂O₂) produced is then detected in a colorimetric reaction.
-
-
Detection:
-
The hydrogen peroxide is quantified using a standard enzymatic color-developing system, often involving horseradish peroxidase and a chromogenic substrate. The resulting color change is measured spectrophotometrically.[3]
-
-
Quantification:
-
A standard curve is prepared using known concentrations of this compound.
-
The concentration in the samples is determined by comparing their absorbance to the standard curve.
-
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the HPLC and enzymatic methods.
Caption: Experimental workflow for the HPLC-based analysis of this compound.
References
- 1. High performance liquid chromatographic determination of 1,5-anhydroglucitol in human plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of micro-enzymatic and high-performance liquid chromatographic methods for the assay of serum 1,5-anhydroglucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic quantification of 1,5-anhydro-D-glucitol: evaluation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Correlation Between 1,5-Anhydroglucitol and Continuous Glucose Monitoring Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,5-Anhydroglucitol (1,5-AG) as a biomarker for short-term glycemic control against continuous glucose monitoring (CGM) data. It is intended to assist researchers, scientists, and drug development professionals in understanding the correlation between these two methods, supported by experimental data and detailed protocols.
Introduction to 1,5-Anhydroglucitol
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol, structurally similar to glucose. In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in serum concentrations. This unique physiological mechanism makes serum 1,5-AG a sensitive marker for detecting recent hyperglycemic excursions, typically reflecting glycemic control over the preceding 1-2 weeks.[1][2]
Correlation with Continuous Glucose Monitoring (CGM) Data
Continuous Glucose Monitoring (CGM) systems provide real-time, dynamic information on glucose levels, capturing fluctuations, trends, and time spent in different glycemic ranges. Numerous studies have investigated the correlation between serum 1,5-AG levels and various metrics derived from CGM data. A consistent finding is a significant negative correlation between 1,5-AG and CGM parameters that quantify hyperglycemia and glycemic variability.
Quantitative Data Summary
The following tables summarize the correlation coefficients (r) from various studies, demonstrating the relationship between 1,5-AG and key CGM-derived metrics.
Table 1: Correlation of 1,5-AG with CGM-Derived Metrics in Type 2 Diabetes Mellitus (T2DM)
| CGM Metric | Correlation Coefficient (r) | Study Population | Reference |
| Mean Blood Glucose (MBG) | -0.64 | 38 T2DM patients | [3] |
| -0.378 | 34 T2DM patients | [4] | |
| Standard Deviation of Blood Glucose (SDBG) | -0.336 | 34 T2DM patients | [4] |
| -0.430 | 71 T2DM outpatients | [5] | |
| Mean Amplitude of Glycemic Excursions (MAGE) | -0.355 | 34 T2DM patients | [4] |
| -0.509 | 71 T2DM outpatients | [5] | |
| Coefficient of Variation (CoV) | -0.45 | 38 T2DM patients | [3] |
| Time in Range (TIR) (70-180 mg/dL) | 0.38 | 38 T2DM patients | [3] |
| Area Under the Curve >180 mg/dL (AUC >180) | -0.386 (7th day) | 34 T2DM patients | [4] |
Table 2: Correlation of 1,5-AG with CGM-Derived Metrics in Type 1 Diabetes Mellitus (T1DM)
| CGM Metric | Correlation Coefficient (r) | Study Population | Reference |
| Standard Deviation (SD) | -0.576 | 17 T1DM patients | |
| Mean Amplitude of Glycemic Excursions (MAGE) | -0.613 | 17 T1DM patients | |
| Lability Index (LI) | -0.600 | 17 T1DM patients | |
| Mean Post-Meal Maximum Glucose (MPMG) | -0.630 | 17 T1DM patients | |
| Area Under the Curve >180 mg/dL (AUC >180) | -0.500 | 17 T1DM patients |
Comparison with Other Glycemic Markers
1,5-AG is often compared with other established markers of glycemic control, primarily Hemoglobin A1c (HbA1c). While HbA1c provides an indication of average glycemia over a 2-3 month period, it does not capture short-term glycemic variability. In contrast, 1,5-AG is more sensitive to recent, transient hyperglycemic events.
In a study with 38 T2DM patients, 1,5-AG showed a moderate inverse correlation with the Coefficient of Variation (CoV), a measure of glycemic variability (r = -0.45), whereas the correlation between HbA1c and CoV was weak and not statistically significant.[3] This suggests that 1,5-AG may be a more suitable marker for assessing glycemic fluctuations than HbA1c.
Signaling Pathways and Experimental Workflows
Mechanism of 1,5-Anhydroglucitol Fluctuation
The following diagram illustrates the physiological mechanism underlying the changes in serum 1,5-AG levels in response to varying blood glucose concentrations.
Caption: Mechanism of 1,5-AG fluctuation in response to blood glucose levels.
Experimental Workflow
The diagram below outlines a typical experimental workflow for assessing the correlation between 1,5-AG and CGM data.
Caption: A typical workflow for a 1,5-AG and CGM correlation study.
Experimental Protocols
The following is a generalized experimental protocol synthesized from methodologies reported in multiple clinical studies investigating the correlation between 1,5-AG and CGM data.
1. Study Population:
-
Inclusion Criteria: Adult patients (aged 18 years or older) with a confirmed diagnosis of Type 1 or Type 2 Diabetes Mellitus.
-
Exclusion Criteria: Individuals with conditions known to affect 1,5-AG levels or CGM accuracy, such as severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²), certain hematological disorders, pregnancy, or known allergies to the CGM sensor adhesive.
2. Study Design:
-
A descriptive, cross-sectional, or prospective observational study design is typically employed.
-
Participants undergo a period of continuous glucose monitoring, during which baseline and/or follow-up blood samples are collected for 1,5-AG analysis.
3. Continuous Glucose Monitoring:
-
Device: A professional-grade CGM system (e.g., Medtronic iPro2, Abbott FreeStyle Libre Pro) or a personal CGM system (e.g., Dexcom G6, Abbott FreeStyle Libre 2) is used.
-
Procedure: A CGM sensor is inserted subcutaneously in the abdomen or upper arm by a trained healthcare professional or by the participant according to the manufacturer's instructions.
-
Duration: The monitoring period is typically 7 to 14 consecutive days to capture sufficient data on glycemic patterns.
-
Data Collection: CGM data is downloaded using the manufacturer's software. Key metrics calculated include, but are not limited to: Mean Blood Glucose (MBG), Standard Deviation of Blood Glucose (SDBG), Mean Amplitude of Glycemic Excursions (MAGE), Coefficient of Variation (CoV), Time in Range (TIR, 70-180 mg/dL), Time Above Range (TAR, >180 mg/dL), and Time Below Range (TBR, <70 mg/dL).
4. 1,5-Anhydroglucitol Measurement:
-
Sample Collection: Fasting venous blood samples are collected from participants at the beginning and/or end of the CGM period.
-
Processing: Blood is centrifuged to separate serum, which is then stored at -80°C until analysis.
-
Assay: Serum 1,5-AG levels are measured using an enzymatic assay, such as the GlycoMark™ assay (GlycoMark, Inc., New York, USA), according to the manufacturer's protocol.
5. Statistical Analysis:
-
Descriptive Statistics: Baseline characteristics of the study population and the distribution of CGM metrics and 1,5-AG levels are summarized.
-
Correlation Analysis: Pearson or Spearman correlation coefficients are calculated to assess the relationship between serum 1,5-AG levels and the various CGM-derived glycemic metrics.
-
Significance Level: A p-value of <0.05 is typically considered statistically significant.
Conclusion
The available evidence strongly supports a significant negative correlation between serum 1,5-Anhydroglucitol levels and CGM-derived metrics of hyperglycemia and glycemic variability. As a biomarker, 1,5-AG offers a convenient and reliable method for assessing short-term glycemic control, particularly postprandial hyperglycemia, which may not be fully captured by HbA1c. For researchers and drug development professionals, 1,5-AG can serve as a valuable endpoint in clinical trials to evaluate the efficacy of new therapies aimed at improving glycemic control and reducing glycemic excursions. The integration of 1,5-AG measurements with CGM data can provide a more comprehensive picture of an individual's glycemic status.
References
- 1. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Working with Continuous Glucose Monitor (CGM) Data | by Brinnae Bent, PhD | Digital Biomarker Discovery | Medium [medium.com]
- 4. Start Analyzing your own CGM data in 5 Easy Steps | by Thony | Steady Health [blog.steady.health]
- 5. The Simple Structured Approach to CGM glucose data - (222) | Abbott Diabetes Care [app.livestorm.co]
Safety Operating Guide
Essential Guide to the Proper Disposal of Anhydroglycinol
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Anhydroglycinol, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for laboratory safety and environmental protection.
Chemical and Physical Properties
A clear understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Appearance | White Powder Solid | [2] |
| Melting Point | 111 - 112 °C (231.8 - 233.6 °F) | [2] |
| Hazards | Harmful if swallowed, May damage fertility or the unborn child. | [3] |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[2][4]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[3]
-
Respiratory Protection: If working with the powder outside of a fume hood, a respirator may be necessary to avoid inhalation of dust.[5]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible container for this compound waste. The container must be in good condition, with no cracks or leaks, and have a secure lid.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound." The label should also indicate the associated hazards (e.g., "Toxic," "Reproductive Hazard").[6]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves and weighing papers, in the designated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams. Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[7]
Step 3: Storage of Hazardous Waste
Proper storage of the waste container while awaiting disposal is crucial for laboratory safety.
-
Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage room.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store this compound waste away from strong oxidizing agents and strong bases.[2]
Step 4: Arranging for Disposal
This compound waste must be disposed of through an approved hazardous waste disposal service.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to schedule a pickup.[8][9]
-
Provide Information: Be prepared to provide information about the waste, including its composition and volume.
-
Do Not Dispose in Regular Trash or Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6] Empty containers must also be treated as hazardous waste and collected for disposal.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach ensures that all safety and regulatory requirements are met, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
- 1. This compound | C15H10O4 | CID 442667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. louisville.edu [louisville.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Handling Protocols for Anhydroglycinol
For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling Anhydroglycinol, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following recommendations are based on safety data for structurally similar compounds and general best practices for chemical handling in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. Below is a summary of recommended PPE for handling this compound, based on potential hazards such as skin and eye irritation, and respiratory effects.[1]
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[2] |
| Eye & Face Protection | Safety goggles or face shield | Wear appropriate protective eyeglasses or chemical safety goggles.[3] For splash hazards, a face shield is recommended.[4] |
| Respiratory Protection | Use in well-ventilated area or fume hood | Work in a well-ventilated area. For operations with a potential for generating dust or aerosols, use a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[6] |
| Body Protection | Laboratory coat or chemical-resistant apron | Wear a lab coat to protect street clothing. For larger quantities or splash potential, a chemical-resistant apron or coveralls should be used.[6][7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks. The following step-by-step guide outlines the key phases of the operational workflow.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for the quantity of this compound being handled readily available.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or apron.
-
Don safety goggles or a face shield.
-
Put on the appropriate chemical-resistant gloves.
3. Handling and Experimental Procedure:
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust or aerosols.
-
Reactions: If heating the substance, be aware of the potential for fire or explosion if heated under confinement. Keep away from heat, sparks, and open flames.
-
Cross-Contamination: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[7]
4. Decontamination:
-
Surfaces: Clean and decontaminate all work surfaces after completing the experimental procedure.
-
Equipment: Decontaminate all laboratory equipment used for handling this compound.
5. Doffing Personal Protective Equipment (PPE):
-
Remove gloves using the proper technique to avoid contaminating your hands.
-
Remove your lab coat or apron.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including excess reagent, contaminated consumables (e.g., pipette tips, paper towels), and used PPE, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow and Safety Procedures
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
